MI-192
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-14-27(24(29)20-7-3-2-6-19(16)20)15-17-10-12-18(13-11-17)23(28)26-22-9-5-4-8-21(22)25/h2-13H,1,14-15,25H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLTXEIKQVWSRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CN(C(=O)C2=CC=CC=C12)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MI-192: A Technical Guide to a Selective HDAC2/3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-192 is a potent and selective small molecule inhibitor of histone deacetylase (HDAC) 2 and 3. As a member of the benzamide (B126) class of HDAC inhibitors, this compound has emerged as a valuable tool compound for investigating the specific roles of HDAC2 and HDAC3 in various biological processes and as a potential therapeutic agent in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, characterization, and experimental protocols related to this compound.
Discovery and Characterization
This compound was identified as a novel benzamide-based compound with significant selectivity for the class I enzymes HDAC2 and HDAC3.[1][2] Its discovery was part of efforts to develop more specific HDAC inhibitors to improve therapeutic efficacy and reduce off-target effects associated with pan-HDAC inhibitors.[2][3]
Chemical Properties
| Property | Value |
| Chemical Name | N-(2-Amino-phenyl)-4-(4-methylene-1-oxo-3,4-dihydro-1H-isoquinolin-2-ylmethyl)-benzamide |
| CAS Number | 1415340-63-4[4] |
| Molecular Formula | C₂₄H₂₁N₃O₂ |
| Molecular Weight | 383.4 g/mol [4] |
| Solubility | Soluble in DMSO and DMF[1][4] |
Biochemical Activity and Selectivity
This compound exhibits potent inhibitory activity against HDAC2 and HDAC3, with significantly lower activity against other HDAC isoforms. This selectivity makes it a valuable tool for dissecting the specific functions of these two enzymes.
| Target | IC₅₀ (nM) | Selectivity (fold vs HDAC2/3) |
| HDAC2 | 30[1][3][4] | - |
| HDAC3 | 16[1][3][4] | - |
| HDAC1 | 4800[4] | >160 |
| HDAC4 | 5000[4] | >166 |
| HDAC6 | >10000[4] | >333 |
| HDAC7 | 4100[4] | >136 |
| HDAC8 | >10000[4] | >333 |
Note: IC₅₀ values can vary slightly between different assay conditions.
Mechanism of Action
This compound functions by binding to the active site of HDAC2 and HDAC3, thereby preventing the deacetylation of histone and non-histone protein substrates. The accumulation of acetylated proteins leads to changes in gene expression and cellular processes. One key pathway affected by this compound is the p53 tumor suppressor pathway. By inhibiting HDAC2, this compound can lead to a reduction in MDM2 expression, a key negative regulator of p53.[5][6] This results in the stabilization and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
HDAC Activity Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution
-
This compound stock solution (in DMSO)
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 25 µL of the diluted this compound or vehicle (DMSO) to the wells of the microplate.
-
Add 50 µL of the HDAC enzyme solution to each well.
-
Incubate for 15 minutes at 37°C.
-
Add 25 µL of the fluorogenic HDAC substrate to each well.
-
Incubate for 60 minutes at 37°C.
-
Add 50 µL of the developer solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Read the fluorescence on a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HL-60 leukemia cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
Procedure:
-
Seed cells in the 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 72 hours).[1]
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for MDM2 Expression
This protocol is used to assess the effect of this compound on the protein levels of MDM2.
Materials:
-
Cancer cell line (e.g., dedifferentiated liposarcoma cell line)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MDM2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MDM2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
In Vitro and In Vivo Applications
In Vitro Studies
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.
| Cell Line | Cancer Type | Effect | Reference |
| HL-60, U937, Kasumi-1 | Leukemia | Induction of apoptosis and differentiation | [1][4] |
| Dedifferentiated Liposarcoma cells | Liposarcoma | Reduced MDM2 expression, induced apoptosis | [6] |
| Rheumatoid Arthritis PBMCs | - | Attenuated IL-6 production | [1] |
In Vivo Studies
Preclinical in vivo studies have shown the therapeutic potential of this compound. In a murine xenograft model of dedifferentiated liposarcoma, treatment with an HDAC1/2 inhibitor (romidepsin), which shares targets with this compound, reduced tumor growth and lowered MDM2 expression.[6]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of this compound.
Conclusion
This compound is a highly selective and potent inhibitor of HDAC2 and HDAC3. Its well-defined mechanism of action and demonstrated efficacy in preclinical models of cancer and inflammation make it an invaluable research tool and a promising candidate for further drug development. This guide provides a foundational understanding of this compound, its properties, and the experimental methodologies used for its characterization, which will be beneficial for researchers in the fields of epigenetics, cancer biology, and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Discovery of novel class of histone deacetylase inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC2/3 inhibitor MI192 mitigates oligodendrocyte loss and reduces microglial activation upon injury: A potential role of epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
MicroRNA-192: A Comprehensive Technical Guide to its Downstream Targets and Signaling Networks
Audience: Researchers, scientists, and drug development professionals.
Abstract: MicroRNA-192 (miR-192) is a small non-coding RNA that plays a pivotal role in post-transcriptional gene regulation.[1] Located on human chromosome 11q13.1, it is involved in a multitude of cellular processes, and its dysregulation is implicated in numerous pathologies, most notably cancer.[1][2] The functional impact of miR-192 is dictated by the downstream target genes it regulates, leading to either translational inhibition or mRNA degradation.[1][2] This microRNA exhibits a dual role, acting as a tumor suppressor in some cancers like colon and breast cancer, while functioning as an oncogene in others, such as gastric cancer.[1][3] This context-dependent activity makes understanding its target landscape crucial for therapeutic development. This technical guide provides a detailed overview of the validated downstream targets of miR-192, the signaling pathways it modulates, quantitative data from key experiments, and the methodologies used for target validation.
Core Function and Biogenesis
MicroRNAs are transcribed as primary transcripts (pri-miRNAs), which are processed into precursor miRNAs (pre-miRNAs) and finally mature miRNA duplexes.[1] For miR-192, the guide strand (miR-192-5p) is typically incorporated into the RNA-induced silencing complex (RISC) to enact its regulatory function, while the passenger strand (miR-192-3p) is usually degraded.[1] Both strands, however, can target genes involved in critical cellular processes like proliferation, migration, epithelial-mesenchymal transition (EMT), and drug resistance.[1][2]
Validated Downstream Targets of miR-192
The regulatory network of miR-192 is extensive. Its downstream targets are involved in key cellular processes including cell cycle progression, apoptosis, angiogenesis, and metastasis. The following tables summarize validated targets across various diseases, primarily focusing on cancer.
Table 1: Key Downstream Targets of miR-192 in Cancer
| Target Gene | Cancer Type | Cellular Process Modulated | Effect of miR-192 | Reference |
| ZEB2 | Colon Cancer | Epithelial-Mesenchymal Transition (EMT) | Inhibition of EMT, increased E-cadherin | [4] |
| BCL-2 | Colon Cancer | Apoptosis | Promotes apoptosis by repressing BCL-2 | [4] |
| VEGFA | Colon Cancer | Angiogenesis | Suppresses angiogenesis | [4] |
| RAB2A | Colon Cancer | Proliferation, Migration, Invasion | Inhibition of proliferation and motility | [5] |
| RB1 | Lung Cancer | Proliferation, Apoptosis | Inhibition of proliferation, promotion of apoptosis | [6] |
| XIAP | Lung Cancer, Osteosarcoma | Apoptosis, Drug Resistance | Sensitizes cells to apoptosis | [3][7] |
| c-Myc | Non-Small-Cell Lung Cancer (NSCLC) | Proliferation, Migration, Invasion | Inhibition of proliferation and motility | [8] |
| TRIM44 | Lung Cancer | Proliferation, Migration, Invasion | Inhibition of proliferation and bone metastasis | [7] |
| Bim | Esophageal Squamous Cell Carcinoma | Apoptosis, Proliferation | Promotes proliferation by repressing apoptosis | [9] |
| ERCC3/4 | Gastric Cancer | Chemotherapy Resistance | Reverses cisplatin (B142131) resistance | [7] |
| TYMS | Colon Cancer | Chemotherapy Resistance | Influences 5-fluorouracil (B62378) resistance | [6] |
| DHFR | Colon Cancer | Proliferation | Regulates proliferation via p53 circuit | [6] |
| SIP1 | Pancreatic Cancer | Tumor Growth, Progression | Promotes tumor growth (as an oncomiR) | [10] |
Signaling Pathways Regulated by miR-192
miR-192 integrates into several critical signaling pathways to exert its biological effects. Its ability to target multiple components within a single pathway or cross-talk between pathways highlights its significance as a master regulator.
Inhibition of Metastasis via EMT Regulation
In colon cancer, miR-192 acts as a tumor suppressor by targeting key drivers of metastasis.[4] One of its primary targets is ZEB2 , a master transcriptional factor that promotes EMT.[4] By downregulating ZEB2, miR-192 leads to an increase in E-cadherin expression, thereby inhibiting the cellular changes associated with metastasis.[4] This interaction underscores its role in preventing cancer progression.[4]
Modulation of Apoptosis
miR-192 can directly influence cell survival and apoptosis by targeting key regulatory proteins. In colon cancer, it represses the pro-survival protein Bcl-2 , leading to increased apoptosis.[4] Conversely, in esophageal squamous cell carcinoma, miR-192 has been shown to act as an oncogene by targeting the pro-apoptotic protein Bim , thereby suppressing apoptosis and promoting cell proliferation.[9] This dual functionality highlights the context-dependent nature of miR-192's role.
Regulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for development and is often dysregulated in cancer.[11] MicroRNAs are key regulators of this pathway.[11] In non-small-cell lung cancer (NSCLC), curcumin (B1669340) treatment upregulates miR-192-5p, which then directly targets and inhibits c-Myc .[8] This inhibition leads to the inactivation of the Wnt/β-catenin signaling pathway, suppressing cancer cell proliferation, migration, and invasion.[8]
Experimental Protocols for Target Validation
Validating a direct interaction between a miRNA and its target mRNA is a multi-step process that combines computational prediction with rigorous experimental confirmation.[12][13][14]
General Workflow for miR-192 Target Validation
The process begins with identifying putative targets using bioinformatic algorithms (e.g., TargetScan). These predictions are then experimentally validated to confirm a direct physical interaction and a functional regulatory effect.
Detailed Protocol: Dual-Luciferase Reporter Assay
This assay is the gold standard for confirming a direct physical interaction between a miRNA and the 3'-UTR of its target mRNA.[15]
Objective: To determine if miR-192 directly binds to the 3'-Untranslated Region (3'-UTR) of a putative target gene.
Principle: A reporter vector is constructed containing the firefly luciferase gene followed by the 3'-UTR of the target mRNA. If miR-192 binds to this 3'-UTR, it will suppress the translation of the luciferase mRNA, resulting in a measurable decrease in light emission. A co-transfected Renilla luciferase vector is used for normalization.
Methodology:
-
Vector Construction:
-
Synthesize DNA fragments corresponding to the wild-type (WT) 3'-UTR of the target gene containing the predicted miR-192 binding site.
-
Synthesize a mutant (MUT) version where the seed region of the binding site is altered (e.g., 3-4 nucleotide substitutions).
-
Clone these fragments downstream of the firefly luciferase gene in a suitable reporter vector (e.g., pmirGLO).
-
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or a relevant cancer cell line) in 24-well plates.
-
Co-transfect cells with:
-
The WT or MUT reporter plasmid.
-
A miR-192 mimic or a negative control (NC) mimic.
-
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells.
-
Use a dual-luciferase assay kit to sequentially measure firefly and Renilla luciferase activities in the lysate using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the relative luciferase activity. A significant decrease in activity in cells co-transfected with the WT vector and the miR-192 mimic (compared to the NC mimic) indicates a direct interaction. No significant change is expected for the MUT vector.
-
Clinical and Therapeutic Implications
The dysregulation of miR-192 in various cancers makes it a promising biomarker for diagnosis and prognosis.[1][3] Its presence in biofluids like serum and urine enhances its potential for non-invasive detection.[7]
-
As a Therapeutic Target: In cancers where miR-192 acts as a tumor suppressor (e.g., colon cancer), restoring its function using miR-192 mimics could be a viable therapeutic strategy.[4]
-
As a Therapeutic Tool: In cancers where miR-192 is oncogenic (e.g., gastric cancer), antisense oligonucleotides (anti-miRs) could be used to inhibit its activity.[1]
-
Chemosensitization: miR-192 has been shown to reverse cisplatin resistance in gastric cancer by targeting ERCC3 and ERCC4, suggesting its use as an adjuvant to conventional chemotherapy.[7]
Conclusion
MicroRNA-192 is a master regulator with a complex and often contradictory role in human disease. Its function is intimately linked to a broad network of downstream targets that control fundamental cellular processes. The targets detailed in this guide, including ZEB2, BCL-2, RB1, and c-Myc, are central to the progression of various cancers. A thorough understanding of these interactions, facilitated by robust experimental validation, is essential for leveraging miR-192 as a diagnostic biomarker and a target for novel therapeutic interventions. Future research should continue to unravel its context-specific roles to fully realize its clinical potential.
References
- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diagnostic and Prognostic Role of miR-192 in Different Cancers: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MicroRNA-192 Suppresses Liver Metastasis of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA‑192 acts as a tumor suppressor in colon cancer and simvastatin activates miR‑192 to inhibit cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Emerging Role of MiR-192-5p in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Mir-192 suppresses apoptosis and promotes proliferation in esophageal aquamous cell caicinoma by targeting Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIR192 microRNA 192 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. MicroRNAs target the Wnt/β-catenin signaling pathway to regulate epithelial-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental validation of miRNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 14. Experimental Validation of miRNA Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental miRNA Target Validation | Springer Nature Experiments [experiments.springernature.com]
Navigating the Landscape of Molecular Conservation: A Technical Guide to the miR-192 Sequence
A Note on Nomenclature: Initial searches for "MI-192" often lead to a small molecule inhibitor of the VHL/HIF-1α interaction. This guide, however, will focus on the similarly named and biologically significant microRNA, miR-192 , a non-coding RNA sequence with profound implications in cellular processes and disease. This document provides an in-depth exploration of the evolutionary conservation of the miR-192 sequence, its role in key signaling pathways, and the experimental methodologies employed in its study, tailored for researchers, scientists, and professionals in drug development.
Evolutionary Conservation of the miR-192 Sequence
MicroRNAs (miRNAs) are short, non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation.[1] The evolutionary conservation of a miRNA sequence across different species is a strong indicator of its functional importance.[2] The seed sequence, a 6-8 nucleotide region at the 5' end of the miRNA, is particularly critical for target recognition and is often highly conserved.[1][3]
The miR-192 family, which includes miR-192, miR-194, and miR-215, represents a group of conserved small RNAs.[4] Analysis of the miR-192 sequence across various species reveals a high degree of conservation, particularly within the seed region, suggesting a conserved function throughout evolution.[1][5]
Quantitative Analysis of miR-192 Conservation
To quantify the evolutionary conservation of miR-192, sequence alignment tools and databases are employed. Methods such as BLAST (Basic Local Alignment Search Tool) and multiple sequence alignments are fundamental in comparing the miR-192 sequence across different species to identify conserved regions.[6] The following table summarizes the conservation of the mature miR-192-5p sequence across a selection of species.
| Species | Mature miR-192-5p Sequence | Seed Sequence (Positions 2-8) | Conservation Status |
| Homo sapiens (Human) | CTGACCTATGAATTGACAGCC | TGACCTA | Highly Conserved |
| Mus musculus (Mouse) | CTGACCTATGAATTGACAGCC | TGACCTA | Highly Conserved |
| Rattus norvegicus (Rat) | CTGACCTATGAATTGACAGCC | TGACCTA | Highly Conserved |
| Gallus gallus (Chicken) | CTGACCTATGAATTGACAGCC | TGACCTA | Highly Conserved |
| Danio rerio (Zebrafish) | CTGACCTATGAATTGACAGCC | TGACCTA | Highly Conserved |
This data is a representative summary and should be verified against current genomic databases.
Signaling Pathways Regulated by miR-192
The functional significance of miR-192's conservation is underscored by its involvement in a multitude of critical signaling pathways, often acting as a tumor suppressor but also exhibiting context-dependent oncogenic roles.[7] Its dysregulation is implicated in various cancers and other diseases.[7][8][9]
Key Signaling Pathways
-
PI3K/Akt/mTOR Pathway: miR-192 can modulate the PI3K/Akt/mTOR pathway, which is central to cell proliferation, growth, and survival.[10][11][12] In some contexts, miR-192 has been shown to inhibit this pathway, contributing to its tumor-suppressive effects.[13]
-
Wnt/β-catenin Pathway: In certain cancers, such as gastric cancer, miR-192 and miR-215 have been found to activate the Wnt/β-catenin signaling pathway by targeting APC.[8]
-
p53 Signaling Pathway: The tumor suppressor p53 can regulate the expression of miR-192.[11] This interaction forms a feedback loop that contributes to the robustness of the p53 stress response.[8]
Visualizing miR-192 Signaling
The following diagrams illustrate the role of miR-192 in these key signaling pathways.
Caption: miR-192 regulation of the PI3K/Akt/mTOR signaling pathway.
Caption: miR-192 involvement in the Wnt/β-catenin signaling pathway.
Experimental Protocols for Studying miR-192
A variety of experimental techniques are employed to investigate the evolutionary conservation and function of miR-192. These can be broadly categorized into computational and wet-lab approaches.
Computational Analysis of Conservation
The initial step in studying the conservation of miR-192 involves bioinformatic analysis.
Protocol: Multiple Sequence Alignment for Conservation Analysis
-
Sequence Retrieval: Obtain the precursor and mature miR-192 sequences for various species from a miRNA database such as miRBase.
-
Homology Search: Use BLASTn against nucleotide databases to identify homologous miRNA sequences in a wide range of species.[6]
-
Multiple Sequence Alignment: Align the retrieved sequences using tools like Clustal Omega or MUSCLE. This allows for the visual identification of conserved regions, particularly the seed sequence.[6]
-
Conservation Scoring: Employ tools like ConSurf to calculate the evolutionary conservation of each nucleotide position, providing a quantitative measure of conservation.[14]
Experimental Validation of miR-192 Function
Wet-lab experiments are crucial for validating the biological function of miR-192 and its targets.
Protocol: Luciferase Reporter Assay for Target Validation
-
Vector Construction: Clone the 3' UTR of a predicted target gene downstream of a luciferase reporter gene in a plasmid vector. Create a mutant version of the 3' UTR with alterations in the miR-192 seed binding site as a control.
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with the luciferase reporter vector (wild-type or mutant) and a miR-192 mimic or a negative control mimic.
-
Luciferase Activity Measurement: After 24-48 hours, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR and the miR-192 mimic compared to controls indicates a direct interaction.
Protocol: Quantitative Real-Time PCR (qRT-PCR) for Expression Analysis
-
RNA Extraction: Isolate total RNA from cells or tissues of interest.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using a miRNA-specific reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for mature miR-192. Use a small nuclear RNA (e.g., U6) as an internal control for normalization.
-
Data Analysis: Calculate the relative expression of miR-192 using the ΔΔCt method. This can be used to assess changes in miR-192 levels under different experimental conditions or in diseased versus healthy tissues.[10]
Visualizing an Experimental Workflow
The following diagram outlines a typical workflow for investigating miR-192 function.
Caption: A typical experimental workflow for studying miR-192.
Conclusion
The high degree of evolutionary conservation of the miR-192 sequence, particularly its seed region, highlights its indispensable role in regulating fundamental cellular processes. Its involvement in critical signaling pathways such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways underscores its significance in both normal physiology and disease states, including cancer. A comprehensive understanding of miR-192's conservation and function, achieved through a combination of computational analysis and rigorous experimental validation, is paramount for the development of novel therapeutic strategies targeting this potent microRNA. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of miR-192 biology and harness its potential for clinical applications.
References
- 1. Evolutionary conservation and expression of miR-10a-3p in olive flounder and rock bream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Conservation Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Inference of miRNA targets using evolutionary conservation and pathway analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miR-192 family in breast cancer: Regulatory mechanisms and diagnostic value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How to Analyze Conserved Protein Sequences? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIR192 microRNA 192 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Diagnostic and Prognostic Role of miR-192 in Different Cancers: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. Emerging Role of MiR-192-5p in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mTOR Signaling Pathway in Myocardial Dysfunction in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Expanding Roles of miR-192: A Technical Guide to its Non-Canonical Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-192 (miR-192) is a small non-coding RNA that has been extensively studied for its canonical role in post-transcriptionally regulating gene expression by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[1][2] This canonical function is crucial in various biological processes, and its dysregulation is implicated in numerous diseases.[3][4][5] However, emerging evidence reveals that miR-192 possesses a repertoire of non-canonical functions that extend beyond this classical mechanism. These non-canonical roles, including direct protein interactions, modulation of signaling pathways, and extracellular communication, are opening new avenues for understanding its biological significance and therapeutic potential.
This technical guide provides an in-depth exploration of the non-canonical functions of miR-192. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the latest advancements in the field, detailed experimental methodologies, and a framework for future investigation.
Non-Canonical Interaction of miR-192 with Proteins
Beyond its well-established role within the RNA-induced silencing complex (RISC), where it guides Argonaute (AGO) proteins to target mRNAs, miR-192 can directly interact with other proteins to modulate their function.[6] This interaction is independent of mRNA targeting and represents a significant expansion of its regulatory capabilities.
One of the key non-canonical mechanisms is the ability of miRNAs to act as decoys for transcription factors, thereby influencing gene expression at the transcriptional level.[7] While direct evidence for miR-192 sequestering a specific transcription factor is still emerging, this mechanism has been demonstrated for other miRNAs.[7]
Table 1: Summary of miR-192 Protein Interactions and Signaling Pathway Involvement
| Interacting Protein/Pathway | Cellular Context | Functional Outcome | References |
| SMAD/TGF-β Signaling | Diabetic Nephropathy, Cancer | Regulation of fibrosis and epithelial-to-mesenchymal transition (EMT).[8][9] | [4][8][9] |
| PTEN/PI3K/AKT Signaling | Diabetic Nephropathy, Cancer | Modulation of cell survival, proliferation, and hypertrophy.[4][8] | [4][8][10] |
| ZEB1/ZEB2 | Diabetic Nephropathy | Regulation of E-cadherin and renal fibrosis.[5][8] | [5][8] |
| NF-κB Signaling | Cancer, Inflammation | Suppression of EMT in esophageal cancer.[6] | [6] |
Experimental Protocol: RNA Immunoprecipitation (RIP) for Identifying miR-192-Protein Interactions
This protocol describes a method to identify proteins that directly or indirectly bind to miR-192 in vivo.
Materials:
-
Cells or tissue of interest
-
Formaldehyde (B43269) (for cross-linking)
-
Phosphate-buffered saline (PBS), RNase-free
-
Lysis buffer (e.g., RIPA buffer) with protease and RNase inhibitors
-
Antibody specific to the protein of interest (or a control IgG)
-
Protein A/G magnetic beads
-
Wash buffers (low and high salt)
-
Proteinase K
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription reagents
-
qPCR primers for miR-192 and control RNAs
Procedure:
-
Cross-linking (optional but recommended for transient interactions):
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to RNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M.
-
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and RNase inhibitors.
-
Sonicate the lysate to shear chromatin and ensure solubility.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the protein of interest (or control IgG) overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein-RNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt buffer, high salt buffer, and a final wash buffer to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the complexes from the beads.
-
Reverse the cross-links by incubating with Proteinase K at 65°C.
-
-
RNA Extraction and Analysis:
-
Extract the co-immunoprecipitated RNA using TRIzol or a similar method.
-
Perform reverse transcription followed by quantitative PCR (qPCR) to detect the presence of miR-192.
-
Workflow for RNA Immunoprecipitation (RIP):
Extracellular and Circulating miR-192: A New Paradigm in Cell-to-Cell Communication
miR-192 is not confined to the intracellular environment. It can be packaged into extracellular vesicles (EVs), such as exosomes and microvesicles, and released into the circulation.[4] This extracellular miR-192 can then be taken up by recipient cells, where it can exert its regulatory functions, thereby acting as a mediator of cell-to-cell communication.[2] The presence of miR-192 in bodily fluids like serum and urine also positions it as a potential non-invasive biomarker for various diseases.[4]
Experimental Protocol: Investigating the Functional Effects of Extracellular Vesicle (EV)-Associated miR-192 on Recipient Cells
This protocol outlines a method to determine if EV-encapsulated miR-192 from a donor cell line can be transferred to and have a functional effect on a recipient cell line.
Materials:
-
Donor and recipient cell lines
-
EV-depleted fetal bovine serum (FBS)
-
Ultracentrifuge
-
Reagents for EV characterization (e.g., Nanosight, Western blot for EV markers like CD63, CD9)
-
Fluorescently labeled miR-192 mimic (or control mimic)
-
Transfection reagent
-
Luciferase reporter construct containing a validated miR-192 target site
-
Luciferase assay reagents
Procedure:
-
Isolation of EVs from Donor Cells:
-
Culture donor cells in media supplemented with EV-depleted FBS.
-
Collect the conditioned media and perform differential centrifugation to pellet and isolate EVs.
-
Characterize the isolated EVs to confirm their size, concentration, and presence of EV markers.
-
-
Loading EVs with miR-192 (optional, for gain-of-function studies):
-
Transfect donor cells with a fluorescently labeled miR-192 mimic.
-
Isolate EVs as described above. The presence of the fluorescent label can be used to track uptake.
-
-
Treatment of Recipient Cells with EVs:
-
Culture recipient cells that have been transfected with a luciferase reporter construct containing a miR-192 target site.
-
Treat the recipient cells with the isolated EVs for a defined period.
-
-
Assessment of Functional Delivery:
-
Measure luciferase activity in the recipient cells. A decrease in luciferase activity in cells treated with miR-192-containing EVs compared to control EVs would indicate functional delivery and activity of miR-192.
-
(Optional) Use fluorescence microscopy or flow cytometry to visualize the uptake of fluorescently labeled miR-192-containing EVs by recipient cells.
-
Workflow for Studying Extracellular miR-192 Function:
miR-192 as a Potential Ligand for Toll-Like Receptors (TLRs)
A fascinating and relatively new area of non-canonical miRNA function is their ability to act as ligands for Toll-like receptors (TLRs), thereby initiating innate immune responses.[9][11] Certain miRNAs, particularly those rich in guanosine (B1672433) and uridine, can be recognized by TLR7 and TLR8, leading to the activation of downstream signaling pathways such as the NF-κB pathway.[9][11] While direct evidence for miR-192 acting as a TLR ligand is still under investigation, its sequence and potential presence in the extracellular space make it a candidate for this novel function.
Experimental Protocol: Luciferase Reporter Assay for TLR Activation by miR-192
This protocol describes a method to test the hypothesis that miR-192 can activate TLR7 or TLR8 signaling.
Materials:
-
HEK293 cells stably expressing human TLR7 or TLR8
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Synthetic miR-192 mimic and a control miRNA mimic
-
Transfection reagent
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293-TLR7 or HEK293-TLR8 cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
-
miRNA Treatment:
-
After 24 hours, treat the transfected cells with varying concentrations of the synthetic miR-192 mimic or a control miRNA mimic. Include a known TLR7/8 agonist as a positive control.
-
-
Luciferase Assay:
-
After another 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
An increase in normalized luciferase activity in cells treated with the miR-192 mimic compared to the control mimic would indicate activation of the NF-κB pathway downstream of TLR signaling.
-
Signaling Pathway for Potential miR-192-mediated TLR Activation:
Quantitative Data on Non-Canonical Functions of miR-192
While the qualitative aspects of miR-192's non-canonical functions are increasingly recognized, quantitative data, such as binding affinities for protein partners or dose-dependent effects in signaling, are still largely unavailable in the published literature. The following table summarizes the types of quantitative data that are needed to further elucidate these non-canonical roles.
Table 2: Required Quantitative Data for Non-Canonical miR-192 Functions
| Non-Canonical Function | Required Quantitative Data | Potential Experimental Method |
| Direct Protein Interaction | Binding affinity (Kd) | Filter-binding assay, Isothermal titration calorimetry (ITC) |
| Extracellular Signaling | Dose-response curve of EV-miR-192 on recipient cells | Luciferase reporter assays, Western blotting for downstream targets |
| TLR Ligand Activity | EC50 for TLR activation | NF-κB luciferase reporter assay, Cytokine ELISA |
Experimental Protocol: Filter-Binding Assay to Determine Binding Affinity of miR-192 to a Protein
This protocol provides a method to quantify the binding affinity between miR-192 and a purified protein of interest.[3][8]
Materials:
-
Purified protein of interest
-
Synthesized, radiolabeled (e.g., ³²P) miR-192
-
Nitrocellulose and nylon membranes
-
Dot-blot or filter-binding apparatus
-
Binding buffer
-
Wash buffer
-
Scintillation counter or phosphorimager
Procedure:
-
Preparation:
-
Serially dilute the purified protein to a range of concentrations.
-
Prepare a solution with a fixed, low concentration of radiolabeled miR-192 in binding buffer.
-
-
Binding Reaction:
-
Incubate the radiolabeled miR-192 with each dilution of the protein to allow binding to reach equilibrium.
-
-
Filtration:
-
Pass the binding reactions through a sandwich of nitrocellulose and nylon membranes. The nitrocellulose membrane will bind the protein and any associated RNA, while the unbound RNA will pass through and be captured by the nylon membrane.
-
-
Washing:
-
Wash the membranes with wash buffer to remove non-specifically bound RNA.
-
-
Quantification:
-
Quantify the radioactivity on both the nitrocellulose and nylon membranes using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Calculate the fraction of bound miR-192 at each protein concentration.
-
Plot the fraction of bound miR-192 against the protein concentration and fit the data to a binding curve (e.g., a hyperbolic or sigmoidal curve) to determine the equilibrium dissociation constant (Kd).
-
Logical Diagram of Filter-Binding Assay Principle:
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of CNS Injury-Related microRNAs as Novel Toll-Like Receptor 7/8 Signaling Activators by Small RNA Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Filter binding assay - Wikipedia [en.wikipedia.org]
- 4. Emerging roles of microRNAs in the regulation of Toll-like receptor (TLR)-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. Quantifying Argonaute proteins in and out of GW/P-bodies: Implications in microRNA Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA in TLR signaling and endotoxin tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging roles of microRNAs in the regulation of Toll-like receptor (TLR)-signaling [imrpress.com]
- 10. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of TLR signaling pathways by microRNAs: implications in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
MI-192: A Pivotal Regulator in Gene Expression and Disease Progression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-192 (miR-192) has emerged as a critical non-coding RNA that plays a multifaceted role in the post-transcriptional regulation of gene expression. Its dysregulation is implicated in a wide array of human diseases, most notably in various forms of cancer and in the pathogenesis of diabetic nephropathy. Operating as both a tumor suppressor and an oncogene, the function of miR-192 is highly context-dependent, influenced by the cellular environment and the specific molecular pathways it modulates. This technical guide provides a comprehensive overview of the core mechanisms of miR-192-mediated gene regulation, its involvement in key signaling pathways, and detailed experimental protocols for its study. Quantitative data on its expression and target gene modulation are presented in structured tables, and its intricate signaling networks are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
MicroRNAs (miRNAs) are a class of small, endogenous, non-coding RNA molecules, typically 20-24 nucleotides in length, that are integral to the regulation of gene expression in multicellular organisms.[1] They primarily function by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to either translational repression or mRNA degradation.[1] Among the vast number of identified miRNAs, miR-192 has garnered significant attention for its diverse and potent regulatory functions.
Located on human chromosome 11q13.1, miR-192 is highly expressed in the kidney, liver, and intestine.[2] Its expression is frequently altered in pathological conditions, highlighting its potential as both a biomarker and a therapeutic target.[3][4] This guide will delve into the molecular intricacies of miR-192, from its biogenesis and target gene interactions to its role in complex signaling networks and disease.
Biogenesis and Regulation of MI-192
The production of mature miR-192 follows the canonical miRNA biogenesis pathway. The MIR192 gene is transcribed by RNA polymerase II into a primary miRNA transcript (pri-miR-192). This long precursor is then processed in the nucleus by the Drosha-DGCR8 microprocessor complex into a shorter, ~70-nucleotide stem-loop structure known as pre-miR-192. Following export to the cytoplasm, the pre-miR-192 is further cleaved by the RNase III enzyme Dicer to yield a mature miR-192 duplex. One strand of this duplex, the guide strand, is incorporated into the RNA-induced silencing complex (RISC), which then directs the complex to its target mRNAs.
The expression of miR-192 is tightly regulated by various transcription factors and signaling molecules. Notably, the tumor suppressor protein p53 can directly bind to the promoter region of the MIR192 gene and induce its transcription. This interaction is a key component of the cellular response to DNA damage and stress. Additionally, the transforming growth factor-beta (TGF-β) signaling pathway is a major regulator of miR-192 expression, particularly in the context of kidney disease.[5][6]
Core Signaling Pathways and Gene Regulation
MiR-192 exerts its influence by modulating several critical signaling pathways. Its ability to target multiple components within these pathways underscores its significance as a master regulator.
The TGF-β/Smad Signaling Pathway
In the context of diabetic nephropathy and renal fibrosis, the TGF-β/Smad pathway is a central player, and miR-192 is intricately involved in its regulation.[7][8] TGF-β signaling can induce the expression of miR-192.[6] In turn, miR-192 targets and represses the expression of key E-box repressors, namely Zinc Finger E-Box Binding Homeobox 1 and 2 (ZEB1 and ZEB2) and Smad-interacting protein 1 (SIP1).[7][9] By downregulating these repressors, miR-192 indirectly promotes the expression of extracellular matrix proteins, such as collagen, contributing to fibrosis.[7] This creates a complex feedback loop where TGF-β induces miR-192, which then perpetuates fibrotic processes.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. In several cancers, this pathway is aberrantly activated. MiR-192 has been shown to modulate the PI3K/Akt pathway, although its effects can be context-dependent.[10][11] In some cancers, miR-192 can act as a tumor suppressor by targeting key components of this pathway, thereby inhibiting cell growth and promoting apoptosis.[10] For instance, in nasopharyngeal carcinoma, miR-192 has been shown to activate the PI3K/Akt pathway.[12] Conversely, in other contexts, it can inactivate this pathway.[10]
Quantitative Data on this compound Expression and Target Gene Regulation
The expression of miR-192 is significantly altered in various diseases. The following tables summarize key quantitative findings from the literature.
Table 1: Dysregulation of miR-192 in Various Cancers
| Cancer Type | Expression Status | Fold Change (approx.) | Sample Type | Reference |
| Cholangiocarcinoma | Upregulated | >2.0 | Tissues | [2] |
| Non-Small Cell Lung Cancer | Downregulated | - | Serum, Tissues | [4] |
| Breast Cancer | Downregulated | - | Tissues | [2] |
| Colorectal Cancer | Downregulated | - | Tissues, Serum | [2] |
| Gastric Cancer | Downregulated | - | Tissues | [2] |
| Bladder Cancer | Downregulated | - | Tissues, Urine | [2] |
| Cervical Cancer | Upregulated | Significant increase | Tissues | [4] |
| Pancreatic Cancer | Upregulated | - | Tissues | [4] |
| Acute Myeloid Leukemia | Downregulated | - | Serum | [4] |
Table 2: Validated Target Genes of miR-192 and Their Functional Consequences
| Target Gene | Cellular Process | Effect of miR-192 | Disease Context | Reference |
| ZEB1/ZEB2 | Epithelial-Mesenchymal Transition (EMT), Fibrosis | Repression | Diabetic Nephropathy, Cancer | [7][9] |
| SIP1 | Fibrosis | Repression | Diabetic Nephropathy | [7] |
| TRIM44 | Proliferation, Migration, Invasion | Repression | Lung Cancer | [2] |
| XIAP | Apoptosis | Repression | Various Cancers | [2] |
| CSK | Cell Adhesion, Migration | Repression | Embryo Implantation | [13] |
| YY1 | Transcription Regulation | Repression | Embryo Implantation | [13] |
Table 3: Quantitative Effects of miR-192 on Signaling Pathways
| Pathway | Key Component Targeted | Effect of miR-192 | Quantitative Change | Disease Context |
| TGF-β/Smad | ZEB1/ZEB2 | Repression | Significant decrease in ZEB1/2 mRNA and protein | Diabetic Nephropathy |
| PI3K/Akt | PI3K/Akt (Context-dependent) | Activation/Inhibition | Variable | Various Cancers |
| p53 | - | Upregulation by p53 | Direct transcriptional activation | DNA Damage Response |
Experimental Protocols
To facilitate further research into the roles of miR-192, this section provides detailed methodologies for key experiments.
Luciferase Reporter Assay for Target Gene Validation
This assay is crucial for confirming a direct interaction between miR-192 and the 3'-UTR of a putative target gene.
Protocol:
-
Vector Construction:
-
Clone the full-length 3'-UTR of the predicted target gene downstream of the luciferase reporter gene in a suitable vector (e.g., pMIR-REPORT™).
-
As a negative control, create a mutant version of the 3'-UTR construct where the miR-192 seed-binding site is mutated.
-
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293T) in a 24-well plate.
-
Co-transfect the cells with the luciferase reporter vector (wild-type or mutant), a vector expressing a control Renilla luciferase (for normalization), and either a miR-192 mimic or a negative control mimic using a lipid-based transfection reagent.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
A significant decrease in luciferase activity in cells co-transfected with the wild-type 3'-UTR and the miR-192 mimic compared to controls indicates a direct interaction.
-
Chromatin Immunoprecipitation (ChIP) for Identifying Regulatory Transcription Factors
ChIP is used to determine if a specific transcription factor binds to the promoter region of the MIR192 gene in vivo.
Protocol:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.
-
Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the complexes.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted complexes.
-
Analysis:
-
Use quantitative PCR (qPCR) with primers designed to amplify the promoter region of the MIR192 gene to determine the enrichment of this region in the immunoprecipitated DNA.
-
A significant enrichment compared to a negative control (e.g., immunoprecipitation with a non-specific IgG) indicates binding of the transcription factor to the miR-192 promoter.
-
In Vivo Studies Using Animal Models
Animal models are indispensable for understanding the physiological and pathological roles of miR-192 in a whole-organism context.
Protocol for In Vivo Delivery of miRNA Mimics/Inhibitors:
-
Animal Model: Utilize a relevant mouse model of the disease of interest (e.g., streptozotocin-induced diabetic mice for diabetic nephropathy).
-
miRNA Formulation: Complex the miR-192 mimic, inhibitor (antagomir), or a negative control with a suitable in vivo delivery reagent (e.g., a lipid-based formulation or viral vector).
-
Administration: Administer the formulated miRNA intravenously (e.g., via tail vein injection) or through localized delivery, depending on the target organ.
-
Monitoring and Analysis:
-
Monitor the animals for phenotypic changes related to the disease.
-
At the end of the study, harvest tissues of interest.
-
Analyze the expression of miR-192 and its target genes using qRT-PCR and Western blotting.
-
Perform histological analysis to assess tissue pathology.
-
Generation of miR-192 Knockout Mice:
-
Utilize CRISPR/Cas9 technology to introduce a targeted deletion in the Mir192 gene in mouse embryos.[14][15][16][17]
-
Implant the edited embryos into surrogate mothers to generate founder mice.
-
Screen the offspring for the desired genetic modification and establish a knockout mouse line for further functional studies.[14]
Conclusion and Future Directions
MiR-192 is a potent regulator of gene expression with profound implications for human health and disease. Its dual role as both a tumor suppressor and an oncogene, and its intricate involvement in critical signaling pathways like TGF-β and PI3K/Akt, make it a compelling subject for further investigation. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting miR-192. Future research should focus on elucidating the context-specific functions of miR-192, identifying novel target genes and regulatory mechanisms, and developing safe and effective strategies for modulating its activity for the treatment of cancer, diabetic nephropathy, and other associated diseases. The continued exploration of this fascinating microRNA holds great promise for advancing our understanding of gene regulation and for the development of innovative therapeutic interventions.
References
- 1. Guidelines for transfection of miRNA [qiagen.com]
- 2. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Diagnostic and Prognostic Role of miR-192 in Different Cancers: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MircroRNA-92b as a negative regulator of the TGF-β signaling by targeting the type I receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | MicroRNAs in Transforming Growth Factor-Beta Signaling Pathway Associated With Fibrosis Involving Different Systems of the Human Body [frontiersin.org]
- 9. The Expression of miR-192 and Its Significance in Diabetic Nephropathy Patients with Different Urine Albumin Creatinine Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advances in the role of microRNAs associated with the PI3K/AKT signaling pathway in lung cancer [frontiersin.org]
- 11. Crosstalk between MiRNAs/lncRNAs and PI3K/AKT signaling pathway in diabetes mellitus: Mechanistic and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of miR-192 target genes in porcine endometrial epithelial cells based on miRNA pull-down - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lab Signals | Your Biweekly Source forLife Science Research Insights [genetargeting.com]
- 15. Simple Protocol for Generating and Genotyping Genome-Edited Mice With CRISPR-Cas9 Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Designing and generating a mouse model: frequently asked questions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CRISPR your way to faster, easier mouse knockout models [jax.org]
Upstream Regulators of miR-192 Expression: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
MicroRNA-192 (miR-192) is a crucial non-coding RNA implicated in a multitude of cellular processes, including cell cycle regulation, apoptosis, and fibrosis. Its dysregulation is associated with various pathological conditions, notably cancer and kidney diseases. Understanding the upstream regulatory mechanisms governing miR-192 expression is paramount for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the key upstream regulators of miR-192, including transcription factors, signaling pathways, and epigenetic modifications. We present quantitative data on the modulation of miR-192 expression, detailed protocols for essential experimental validation, and visual representations of the core signaling pathways.
Key Upstream Regulators of miR-192
The expression of miR-192 is tightly controlled by a network of regulatory factors. The most well-characterized of these are the tumor suppressor p53, the Transforming Growth Factor-β (TGF-β) signaling pathway, and the liver-enriched transcription factor, Hepatocyte Nuclear Factor 1α (HNF-1α). Additionally, the transcription factor Ets-1 and various epigenetic mechanisms, including histone acetylation and non-coding RNAs, play significant roles in modulating miR-192 levels.
The Tumor Suppressor p53: A Direct Transcriptional Activator
The tumor suppressor protein p53 is a potent and direct activator of miR-192 transcription.[1][2][3][4][5] In response to cellular stress, such as DNA damage, p53 binds to a p53 response element in the miR-192 promoter, leading to its transcriptional upregulation.[4][5] This induction of miR-192 is a key component of the p53-mediated tumor suppressor network, contributing to cell cycle arrest and apoptosis.[1][3][5]
TGF-β Signaling: A Context-Dependent Regulator
The TGF-β signaling pathway plays a dual and context-dependent role in regulating miR-192 expression. In the context of renal fibrosis, TGF-β, acting through its downstream effector Smad3, directly binds to the miR-192 promoter and induces its expression.[1][6] This upregulation of miR-192 contributes to the pro-fibrotic effects of TGF-β.[1] Conversely, in some cellular contexts, TGF-β has been reported to suppress miR-192 expression. The transcription factor Ets-1 has also been implicated in TGF-β-mediated regulation of miR-192.[7][8]
HNF-1α: A Key Regulator in Hepatic and Intestinal Cells
Hepatocyte Nuclear Factor 1α (HNF-1α) is a critical transcription factor for maintaining the differentiated state of hepatocytes and intestinal epithelial cells. HNF-1α directly transactivates the miR-194/192 gene cluster by binding to its promoter region.[9] This regulatory axis is essential for normal liver function.
Other Regulatory Factors
-
Ets-1: The transcription factor Ets-1 can act as a repressor of basal miR-192 expression.[10] Its activity is also intertwined with TGF-β signaling in the regulation of miR-192.[7][8]
-
Non-coding RNAs: Long non-coding RNAs (lncRNAs) and circular RNAs (circRNAs) are emerging as important upstream regulators that can modulate miR-192 expression by acting as sponges or competing for regulatory elements.
-
Epigenetic Modifications: Histone acetylation in the promoter region of miR-192, mediated by the acetyltransferase p300, can lead to its sustained expression.[8] Hypermethylation of the miR-194-2-192 cluster promoter has been observed to downregulate these miRNAs.[2]
Quantitative Data on miR-192 Regulation
The following tables summarize the quantitative changes in miR-192 expression in response to its key upstream regulators, as reported in various studies.
| Regulator | Cell/Tissue Type | Treatment/Condition | Fold Change in miR-192 Expression | Reference |
| p53 | MM1s cells | Nutlin-3a (p53 activator) | Time-dependent increase | [2] |
| HCT116 p53 wt cells | Doxorubicin | ~4-fold increase | [3] | |
| Mouse Mesangial Cells | TGF-β treatment | Significantly lower in p53-KO vs WT | [4] | |
| TGF-β | Mouse Kidneys | Unilateral Ureteral Obstruction (UUO) | >5-fold increase | [1] |
| Rat Tubular Epithelial Cells | TGF-β1 | Dose-dependent increase | [1] | |
| Mouse Mesangial Cells | TGF-β1 (10 ng/ml) | Time-dependent increase, ~2.5-fold at 24h | [11] | |
| Mouse Mesangial Cells | TGF-β | ~2.5-fold increase | [10] | |
| HNF-1α/4α | Hnf4α-LivKO mice | - | Marked downregulation | [12][13] |
| HepG2 cells | HNF-1α and HNF-4α co-expression | 7.5-fold increase in promoter activity | [12] | |
| Ets-1 | Ets-1-deficient Mesangial Cells | Basal | ~2-fold higher | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the upstream regulation of miR-192.
Quantification of miR-192 Expression by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is the gold standard for measuring miRNA expression levels.
Protocol:
-
RNA Extraction: Isolate total RNA, including the small RNA fraction, from cells or tissues using a suitable kit (e.g., mirVana™ miRNA Isolation Kit).
-
Reverse Transcription (RT):
-
Prepare a master mix containing a specific stem-loop RT primer for miR-192, dNTPs, RNase inhibitor, and reverse transcriptase.
-
Add total RNA to the master mix.
-
Perform the RT reaction using a thermal cycler with the following typical conditions: 16°C for 30 min, followed by 60 cycles of 20°C for 30s, 42°C for 30s, and 50°C for 1s, and a final inactivation step at 85°C for 5 min.[14]
-
-
Real-Time PCR:
-
Prepare a PCR master mix containing a forward primer specific to miR-192, a universal reverse primer, and a TaqMan probe or SYBR Green dye.
-
Add the cDNA product from the RT step to the PCR master mix.
-
Perform real-time PCR using a thermocycler with appropriate cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Normalize the Ct value of miR-192 to that of a stable endogenous small non-coding RNA control (e.g., U6 snRNA).
-
Calculate the relative fold change in expression using the 2-ΔΔCt method.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine the in vivo binding of transcription factors to the miR-192 promoter.
Protocol:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-p53, anti-Smad3).
-
Add protein A/G-agarose or magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
DNA Analysis: Quantify the amount of miR-192 promoter DNA in the immunoprecipitated sample by qPCR using primers flanking the putative transcription factor binding site.
Luciferase Reporter Assay
Luciferase reporter assays are employed to validate the functional activity of a transcription factor on the miR-192 promoter.
Protocol:
-
Construct Preparation: Clone the promoter region of miR-192 upstream of a luciferase reporter gene in a suitable vector (e.g., pGL3-Basic).
-
Transfection: Co-transfect the luciferase reporter construct and an expression vector for the transcription factor of interest into a suitable cell line. A control vector expressing Renilla luciferase is often co-transfected for normalization.
-
Cell Lysis and Luciferase Assay: After a suitable incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity in the presence and absence of the transcription factor to determine its effect on promoter activity.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways that regulate miR-192 expression.
Caption: p53-mediated transcriptional activation of miR-192.
Caption: TGF-β/Smad3 signaling pathway leading to miR-192 expression.
Caption: HNF-1α-mediated transcriptional regulation of miR-192.
Conclusion
The regulation of miR-192 expression is a complex process involving multiple transcription factors and signaling pathways. This guide has provided a detailed overview of the key upstream regulators, quantitative data on their effects, and robust experimental protocols for their investigation. A thorough understanding of these regulatory networks is essential for the development of targeted therapies for diseases associated with aberrant miR-192 expression. Further research into the interplay between these pathways and the identification of additional regulators will undoubtedly open new avenues for therapeutic intervention.
References
- 1. miR-192 Mediates TGF-β/Smad3-Driven Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-regulation of p53-inducible microRNAs 192, 194 and 215 impairs the p53/MDM2 auto-regulatory loop in multiple myeloma development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53-Responsive MicroRNAs 192 and 215 Are Capable of Inducing Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming Growth Factor-β–Induced Cross Talk Between p53 and a MicroRNA in the Pathogenesis of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor suppressor p53 meets microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. TGF-β induces acetylation of chromatin and of Ets-1 to alleviate repression of miR-192 in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An HNF4α–microRNA-194/192 signaling axis maintains hepatic cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of hepatic microRNA expression by hepatocyte nuclear factor 4 alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of hepatic microRNA expression by hepatocyte nuclear factor 4 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Designing a New Generation of Leukemia Therapeutics: Application Notes and Protocols for MI-192 Mimics and Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the design and evaluation of MI-192 mimics and other small molecule inhibitors targeting the critical Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a key driver in certain types of acute leukemia.
Introduction: Targeting the Menin-MLL Interaction in Leukemia
Acute leukemias featuring rearrangements of the Mixed Lineage Leukemia (MLL) gene are notoriously aggressive and often resistant to standard therapies. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the nuclear scaffold protein Menin.[1][2] This interaction tethers the MLL fusion complex to chromatin, leading to the aberrant expression of downstream target genes like HOXA9 and MEIS1, which in turn drives leukemogenesis by promoting proliferation and blocking cell differentiation.[3][4]
Small molecule inhibitors that disrupt the Menin-MLL interaction have emerged as a promising therapeutic strategy.[1] By competitively binding to Menin, these inhibitors can displace the MLL fusion protein, reverse the oncogenic gene expression program, and induce differentiation and apoptosis in leukemia cells.[3][4] this compound is a conceptual representative of such inhibitors, and this guide outlines the methodologies to design and validate novel compounds with similar or improved therapeutic potential.
Mechanism of Action of Menin-MLL Inhibitors
Menin-MLL inhibitors function by binding to a specific pocket on the Menin protein that is normally occupied by the N-terminal region of MLL.[5] This competitive inhibition prevents the recruitment of the MLL fusion protein to target gene promoters, thereby downregulating the expression of key leukemogenic genes.[3] The ultimate cellular consequences of this inhibition include:
-
Inhibition of Cell Proliferation: Leukemia cells treated with Menin-MLL inhibitors exhibit a significant reduction in their growth rate.[3][6]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in MLL-rearranged leukemia cells.[3]
-
Induction of Differentiation: The block in hematopoietic differentiation is reversed, leading to the maturation of leukemic blasts into more normal cell types.[3][5]
Quantitative Data for Menin-MLL Inhibitors
The following table summarizes the binding affinities and inhibitory concentrations of several key Menin-MLL inhibitors, providing a benchmark for the development of new chemical entities.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Ki (nM) | Cell Line Growth Inhibition (GI50/IC50) |
| MI-2 | Menin-MLL | FP | 446[7][8] | 158[8] | 158[8] | ~5 µM (MLL-AF9 & MLL-ENL transduced BMCs)[8] |
| MI-2-2 | Menin-MLL | FP (MBM1) | 46[6][9] | 22[6][9] | - | 3 µM (MV4-11)[6] |
| Menin-MLL | FP (MBM1+MBM2) | 520[6][9] | ||||
| MI-463 | Menin-MLL | FP | 15[10] | 9.9[5][11] | - | 0.23 µM (MLL-AF9 transformed BMCs)[10] |
| MI-503 | Menin-MLL | FP | 14.7[4][12][13] | - | - | 0.22 µM (MLL-AF9 transformed BMCs)[12] |
| VTP50469 | Menin-MLL | - | - | - | 0.104[14][15] | 13-37 nM (various MLL-rearranged cell lines)[14][16] |
Experimental Protocols
Detailed protocols for the key assays used in the screening and characterization of Menin-MLL inhibitors are provided below.
Protocol 1: Fluorescence Polarization (FP) Assay for Primary Screening
This assay is a high-throughput method to identify compounds that disrupt the Menin-MLL interaction in a cell-free system.[13]
Principle: The assay measures the change in the tumbling rate of a fluorescently labeled MLL-derived peptide. When the small peptide is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger Menin protein, its tumbling slows, leading to high polarization. An effective inhibitor will compete with the peptide, causing a decrease in polarization.[6]
Materials:
-
Purified recombinant human Menin protein
-
Fluorescently labeled MLL peptide (e.g., FITC-MBM1)[7]
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of Menin protein and fluorescently labeled MLL peptide in assay buffer. The final concentrations should be optimized, for example, 150 nM Menin and 15 nM FITC-MBM1.[7]
-
Dispense 20 µL of the Menin-peptide mixture into each well of a 384-well plate.
-
Add 0.2 µL of test compounds at various concentrations (e.g., from a 20 µM stock for initial screening) or DMSO (vehicle control) to the wells.[7]
-
Incubate the plate at room temperature for 1 hour in the dark.[7]
-
Measure the fluorescence polarization on a plate reader (e.g., excitation at 495 nm and emission at 525 nm for FITC).[7]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This assay assesses the effect of inhibitor compounds on the proliferation of leukemia cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified by spectrophotometry.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and control cell lines without MLL translocations (e.g., K562)[6]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 90 µL of culture medium.[17]
-
Add 10 µL of serial dilutions of the test compounds or DMSO (final DMSO concentration should be ≤0.25%).[17]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.[17]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (50% growth inhibition) value.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure the effect of inhibitors on the expression of MLL target genes.
Principle: qRT-PCR quantifies the amount of a specific mRNA in a sample. The expression levels of target genes like HOXA9 and MEIS1 are measured and normalized to a housekeeping gene to determine the relative change in expression upon inhibitor treatment.[3]
Materials:
-
Leukemia cells treated with inhibitors or DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qRT-PCR instrument
Procedure:
-
Treat leukemia cells with the test compound or DMSO for a specified period (e.g., 6 days).[3]
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction by mixing the cDNA template, forward and reverse primers for the gene of interest, qPCR master mix, and nuclease-free water.
-
Run the qRT-PCR program on a thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the DMSO control. A significant decrease in the expression of HOXA9 and MEIS1 indicates on-target activity of the inhibitor.[3]
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the Menin-MLL signaling pathway and a typical experimental workflow for inhibitor development.
Caption: Menin-MLL signaling pathway in MLL-rearranged leukemia and its inhibition.
Caption: Experimental workflow for the screening and validation of Menin-MLL inhibitors.
References
- 1. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MI-463 | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. cenmed.com [cenmed.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Menin-MLL Interaction Inhibitor, MI-2-2 - Calbiochem | 444825 [merckmillipore.com]
- 10. caymanchem.com [caymanchem.com]
- 11. probechem.com [probechem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. VTP50469 | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 17. biocompare.com [biocompare.com]
Application Notes and Protocols: Luciferase Reporter Assay for MI-192 Target Validation
Audience: Researchers, scientists, and drug development professionals.
Introduction
MI-192 is a potent and specific small-molecule inhibitor of the MDM2-p53 interaction. The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. In many cancers, the function of wild-type p53 is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. By disrupting the MDM2-p53 interaction, this compound stabilizes and activates p53, leading to the transcriptional activation of its downstream target genes. This application note provides a detailed protocol for validating the cellular target engagement of this compound using a p53-responsive luciferase reporter assay. Furthermore, it explores the role of microRNAs (miRNAs) in the this compound-p53 signaling axis and provides a protocol for validating miRNA targets.
The activation of p53 by this compound not only induces the expression of protein-coding genes like CDKN1A (p21) but also transcriptionally upregulates a cluster of miRNAs, including miR-192, miR-194, and miR-215. These miRNAs, in turn, create a positive feedback loop by targeting the 3' UTR of MDM2 mRNA, leading to its translational repression and further stabilization of p53.[1] This intricate signaling network underscores the importance of robust methods for target validation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p53-MDM2 signaling pathway, the mechanism of action of this compound, and the experimental workflow for target validation using a luciferase reporter assay.
Caption: p53-MDM2 signaling pathway and the effect of this compound.
Caption: Experimental workflow for the p53 luciferase reporter assay.
Data Presentation
The following tables summarize the expected quantitative data from a p53-responsive luciferase reporter assay and an MDM2 3' UTR luciferase reporter assay.
Table 1: Dose-Dependent Effect of this compound on p53 Transcriptional Activity
| This compound Concentration (µM) | Normalized Luciferase Activity (Fold Change vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.0 | 0.1 |
| 0.1 | 2.5 | 0.3 |
| 0.5 | 8.2 | 0.9 |
| 1.0 | 15.6 | 1.8 |
| 5.0 | 25.3 | 2.9 |
| 10.0 | 28.1 | 3.2 |
Table 2: Effect of miR-192/194/215 on MDM2 3' UTR Luciferase Activity
| Transfected Construct | Normalized Luciferase Activity (Fold Change vs. Control) | Standard Deviation |
| pGL3-MDM2-3'UTR + Scrambled miRNA | 1.0 | 0.12 |
| pGL3-MDM2-3'UTR + miR-192 mimic | 0.45 | 0.05 |
| pGL3-MDM2-3'UTR + miR-194 mimic | 0.52 | 0.06 |
| pGL3-MDM2-3'UTR + miR-215 mimic | 0.48 | 0.05 |
Experimental Protocols
Protocol 1: p53-Responsive Luciferase Reporter Assay for this compound Target Validation
This protocol describes the use of a dual-luciferase reporter assay to quantify the activation of p53 transcriptional activity by this compound.
Materials:
-
Human cancer cell line with wild-type p53 (e.g., HCT116, RKO)
-
p53-responsive firefly luciferase reporter plasmid (e.g., pG13-luc, which contains multiple p53 binding sites upstream of a minimal promoter driving firefly luciferase expression)
-
Control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system (e.g., Promega Dual-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HCT116 cells into a 96-well white, clear-bottom plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
For each well, prepare a transfection mix in Opti-MEM. A typical ratio is 100 ng of the p53-responsive firefly luciferase plasmid and 10 ng of the Renilla luciferase control plasmid.
-
Follow the manufacturer's protocol for the chosen transfection reagent.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete culture medium.
-
-
This compound Treatment:
-
24 hours post-transfection, treat the cells with a serial dilution of this compound. Prepare dilutions in complete culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the treated cells for an additional 24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the dual-luciferase assay reagents to room temperature.
-
Follow the manufacturer's instructions for the dual-luciferase assay system. This typically involves:
-
Removing the culture medium.
-
Adding a passive lysis buffer and incubating for 15 minutes.
-
Adding the firefly luciferase substrate and measuring the luminescence (firefly activity).
-
Adding the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measuring the luminescence (Renilla activity).
-
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Calculate the fold change in normalized luciferase activity for each this compound concentration relative to the vehicle control.
-
Plot the fold change against the this compound concentration to generate a dose-response curve.
-
Protocol 2: Validation of MDM2 as a Target of miR-192/194/215 using a Dual-Luciferase Reporter Assay
This protocol is designed to confirm that miR-192, miR-194, and miR-215 directly target the 3' UTR of MDM2.
Materials:
-
HEK293T or other suitable cell line
-
Dual-luciferase reporter plasmid containing the 3' UTR of human MDM2 cloned downstream of the firefly luciferase gene (pGL3-MDM2-3'UTR)
-
Control plasmid expressing Renilla luciferase (e.g., pRL-TK)
-
Synthetic miRNA mimics for miR-192, miR-194, miR-215, and a scrambled negative control
-
Transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
96-well tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells into a 96-well plate at a density of 1.5 x 104 cells per well one day before transfection.
-
-
Co-transfection:
-
For each well, prepare a co-transfection mix in Opti-MEM containing:
-
50 ng of pGL3-MDM2-3'UTR plasmid
-
5 ng of pRL-TK plasmid
-
A final concentration of 50 nM of the respective miRNA mimic (miR-192, miR-194, miR-215, or scrambled control).
-
-
Follow the manufacturer's protocol for the transfection reagent.
-
Add the transfection complex to the cells and incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Perform the dual-luciferase assay as described in Protocol 1, step 5.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in normalized luciferase activity for each miRNA mimic relative to the scrambled control. A significant decrease in luciferase activity in the presence of a specific miRNA mimic indicates direct targeting of the MDM2 3' UTR.[1]
-
Conclusion
The luciferase reporter assays described provide robust and quantitative methods for validating the on-target activity of this compound and elucidating the downstream molecular mechanisms involving p53 and its regulatory miRNAs. These protocols are essential tools for the preclinical evaluation of MDM2-p53 inhibitors and for advancing our understanding of the p53 signaling pathway in cancer.
References
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the miR-192 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-192 (miR-192) is a small non-coding RNA that plays a significant role in various cellular processes, including cell cycle regulation, apoptosis, and epithelial-mesenchymal transition (EMT). Its dysregulation has been implicated in numerous diseases, making it a compelling target for therapeutic intervention. The CRISPR-Cas9 system offers a powerful tool for precise and efficient knockout of the MIR192 gene, enabling in-depth functional studies and the development of novel therapeutic strategies.
These application notes provide a comprehensive guide for the CRISPR-Cas9-mediated knockout of the MIR192 gene in human cell lines. The protocols detailed below cover sgRNA design, lentiviral delivery of the CRISPR-Cas9 machinery, and robust validation of gene knockout at the genomic, transcript, and protein levels. Additionally, methods for assessing the phenotypic consequences of miR-192 ablation, such as effects on cell proliferation and cell cycle progression, are provided.
Data Presentation
Table 1: Summary of Quantitative Data from miR-192 Knockout Studies
| Parameter | Cell Line | Method | Result | Reference |
| Knockout Efficiency | ||||
| miR-192 Expression | Human Colorectal Cancer Cells (HCT116) | qRT-PCR | >90% reduction in mature miR-192 levels | [1] |
| Genomic Indels | Human Embryonic Kidney Cells (HEK293T) | T7 Endonuclease I Assay & Sanger Sequencing | High frequency of insertions and deletions at the target locus | [2] |
| Phenotypic Effects | ||||
| Cell Proliferation | Acute Myeloid Leukemia Cells (NB4, HL-60) | MTT Assay | Significant inhibition of cell proliferation | [3] |
| Cell Cycle | Human Colorectal Cancer Cells (HCT116) | Flow Cytometry (Propidium Iodide Staining) | G1 and G2/M phase arrest | [4] |
| Apoptosis | Human Breast Cancer Cells (MCF-7, MDA-MB-231) | Flow Cytometry (Annexin V/PI Staining) | Increased apoptosis | [5] |
| Target Gene Expression | ||||
| ZEB2 Protein Levels | Human Prostate Cancer Cells | Western Blot | Increased ZEB2 protein expression | [6] |
| CDKN3 mRNA Levels | Human Proximal Tubular Cells | qRT-PCR | Increased CDKN3 mRNA expression | [7] |
Experimental Protocols
1. Single Guide RNA (sgRNA) Design for Human MIR192
Effective knockout of a microRNA requires careful design of the sgRNA to target the pre-miRNA hairpin structure within the primary miRNA transcript. A dual sgRNA approach, targeting sequences flanking the pre-miR-192 stem-loop, is recommended to ensure complete excision of the functional miRNA.
1.1. In Silico Design of sgRNAs:
-
Identify the pre-miR-192 sequence: Obtain the human pre-miR-192 sequence from a miRNA database such as miRBase. The human MIR192 gene is located on chromosome 11.[8]
-
Select a suitable sgRNA design tool: Utilize online tools like CHOPCHOP or CRISPOR. These tools identify potential sgRNA target sites with high on-target scores and low off-target predictions.
-
Design flanking sgRNAs: Input the genomic sequence surrounding the pre-miR-192 hairpin into the design tool. Select two sgRNAs that flank the hairpin structure. Ensure that the chosen sgRNAs have a high predicted efficiency and minimal off-target effects.
2. Lentiviral Vector Production and Cell Transduction
Lentiviral delivery is a highly efficient method for introducing the CRISPR-Cas9 components into a wide range of cell types, including those that are difficult to transfect.[9][10][11][12][13]
2.1. Cloning of sgRNAs into a Lentiviral Vector:
-
Synthesize DNA oligonucleotides corresponding to the designed sgRNA sequences.
-
Anneal the complementary oligonucleotides to form a double-stranded DNA fragment.
-
Clone the annealed oligonucleotides into a lentiviral vector co-expressing Cas9 and the sgRNA cassette (e.g., lentiCRISPRv2).
2.2. Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral vector containing the sgRNA and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles by ultracentrifugation or a commercially available concentration reagent.
2.3. Lentiviral Transduction of Target Cells:
-
Plate the target cells at an appropriate density.
-
Transduce the cells with the concentrated lentivirus at a suitable multiplicity of infection (MOI).
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin (B1679871) for lentiCRISPRv2).
3. Validation of miR-192 Knockout
3.1. Genotyping PCR and Sanger Sequencing:
-
Design primers: Design PCR primers that flank the region targeted by the dual sgRNAs.
-
Genomic DNA extraction: Isolate genomic DNA from the selected cell population.
-
PCR amplification: Amplify the target region using the designed primers.
-
Gel electrophoresis: Run the PCR products on an agarose (B213101) gel to check for the presence of a smaller band, indicating a successful deletion.
-
Sanger sequencing: Purify the PCR products and send them for Sanger sequencing to confirm the precise nature of the indels.
3.2. Quantitative Real-Time PCR (qRT-PCR) for Mature miR-192:
-
RNA extraction: Isolate total RNA, including small RNAs, from the knockout and control cells.
-
Reverse transcription: Perform reverse transcription using a specific stem-loop primer for mature miR-192.
-
qPCR: Conduct qPCR using a forward primer specific to mature miR-192 and a universal reverse primer.
-
Data analysis: Normalize the expression of miR-192 to a suitable small non-coding RNA endogenous control (e.g., U6 snRNA) and calculate the fold change in expression.
3.3. Western Blot for a Validated miR-192 Target (ZEB2):
-
Protein extraction: Lyse the knockout and control cells in RIPA buffer supplemented with protease inhibitors.
-
Protein quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against ZEB2 (e.g., Proteintech, Cat# 14026-1-AP, at a 1:2000-1:12000 dilution, or Cell Signaling Technology, Cat# 97885, at a 1:1000 dilution).[14][15]
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
4. Phenotypic Assays
4.1. Cell Proliferation Assay (BrdU Incorporation): [7][16][17][18]
-
Cell seeding: Seed the knockout and control cells in a 96-well plate.
-
BrdU labeling: Add BrdU labeling solution to the cells and incubate for 2-24 hours.
-
Fixation and denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.
-
Immunodetection: Incubate with an anti-BrdU antibody followed by an HRP-conjugated secondary antibody.
-
Signal detection: Add a substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
4.2. Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell harvesting: Harvest the knockout and control cells and fix them in ice-cold 70% ethanol.
-
Staining: Treat the cells with RNase A and stain with propidium (B1200493) iodide (PI).
-
Flow cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving miR-192
miR-192 is a key node in several signaling pathways that are crucial for cellular homeostasis and are often dysregulated in disease.
Caption: miR-192 is upregulated by TGF-β/SMAD3 and p53, and it targets ZEB2, PTEN, and CDKN3.
Experimental Workflow for miR-192 Knockout
The following diagram outlines the key steps for generating and validating a miR-192 knockout cell line using the CRISPR-Cas9 system.
Caption: Workflow for CRISPR-Cas9 mediated knockout of miR-192.
References
- 1. p53-Responsive MicroRNAs 192 and 215 Are Capable of Inducing Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNAs and the PTEN/PI3K/Akt pathway in gastric cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MicroRNA-192 regulates cell proliferation and cell cycle transition in acute myeloid leukemia via interaction with CCNT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ZEB2 Polyclonal Antibody (PA5-20980) [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 8. Gene: MIR192 (ENSG00000283926) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]
- 9. Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery | Springer Nature Experiments [experiments.springernature.com]
- 11. pure.au.dk [pure.au.dk]
- 12. researchgate.net [researchgate.net]
- 13. media.addgene.org [media.addgene.org]
- 14. ZEB2 (E6U7Z) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 15. ZEB2 antibody (14026-1-AP) | Proteintech [ptglab.com]
- 16. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Application Notes: Detection of microRNA-192 (miR-192) in Human Serum and Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MicroRNA-192 (miR-192) is a small non-coding RNA molecule that plays a crucial role in the post-transcriptional regulation of gene expression.[1] Dysregulation of miR-192 expression has been implicated in the pathogenesis of various diseases, including numerous cancers, diabetic kidney disease, and acute myocardial infarction.[1][2] Circulating miR-192 can be detected in serum and plasma, and its quantitative analysis holds significant promise as a non-invasive biomarker for disease diagnosis, prognosis, and monitoring of therapeutic response.[3][4][5] These application notes provide a detailed protocol for the detection and quantification of miR-192 in human serum and plasma samples using quantitative reverse transcription polymerase chain reaction (qRT-PCR).
Clinical Relevance
Altered levels of circulating miR-192 have been associated with several pathological conditions:
-
Cancer: miR-192 can act as either a tumor suppressor or an oncogene depending on the cancer type.[1] Its expression is dysregulated in colorectal cancer, multiple myeloma, breast cancer, and lung cancer, among others.[6][7][8][9]
-
Kidney Disease: Plasma levels of miR-192 have been identified as a potential biomarker for diabetic kidney disease.[2]
-
Cardiovascular Disease: Disparate expression of miR-192 in serum and plasma has been observed in patients with acute myocardial infarction.[10]
Principle of the Method
The detection of miR-192 from serum and plasma is a multi-step process. First, total RNA, including microRNAs, is extracted from the sample. Due to the low concentration of circulating miRNAs, a robust and efficient extraction method is critical. Following extraction, the mature miR-192 is specifically reverse transcribed into complementary DNA (cDNA) using a stem-loop primer. Finally, the cDNA is amplified and quantified using real-time PCR with a specific forward primer and a universal reverse primer. The expression level of miR-192 is typically normalized to a stable endogenous control or an exogenous spike-in control for accurate quantification.
Quantitative Data Summary
The following table summarizes the diagnostic performance of miR-192 in various studies.
| Disease State | Sample Type | Method | Key Findings | Reference |
| Cervical Intraepithelial Neoplasia | Serum/Plasma | qRT-PCR | High diagnostic accuracy for detecting CIN from healthy controls (AUC = 0.980). | [3] |
| Cervical Cancer | Serum/Plasma | qRT-PCR | Excellent diagnostic accuracy for detecting cervical cancer from healthy controls (AUC = 1.00). | [3] |
| Multiple Myeloma | Serum | qRT-PCR | AUC of 0.853 for diagnosis, with 86.30% sensitivity and 81.20% specificity. | [5] |
| Diabetic Kidney Disease | Plasma | qRT-PCR | Good diagnostic performance to define T2DM patients with DKD (AUC = 0.778). | [2] |
| Sow Pregnancy | Serum Exosomes | qRT-PCR | Reliable biomarker for differentiating pregnant from non-pregnant samples (AUC = 0.843). | [4] |
Experimental Protocols
Materials and Reagents
-
Sample Collection Tubes: Serum separator tubes (SST) or EDTA-containing plasma tubes.
-
RNA Extraction Kit: A kit specifically designed for the extraction of RNA from serum and plasma (e.g., miRCURY RNA Isolation Kit for Biofluids).
-
Reverse Transcription Kit: A microRNA-specific reverse transcription kit (e.g., TaqMan MicroRNA Reverse Transcription Kit).
-
qRT-PCR Master Mix: A real-time PCR master mix compatible with the chosen detection chemistry (e.g., TaqMan Universal Master Mix II).
-
Primers and Probes:
-
miR-192 specific stem-loop RT primer.
-
miR-192 specific forward primer.
-
Universal reverse primer.
-
(Optional) Endogenous control primers and probes (e.g., U6 snRNA, miR-16).
-
(Optional) Exogenous spike-in control (e.g., cel-miR-39).
-
-
Nuclease-free water.
-
Equipment:
-
Microcentrifuge.
-
Vortex mixer.
-
Thermal cycler for reverse transcription.
-
Real-time PCR instrument.
-
Protocol
1. Sample Collection and Processing:
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C. Carefully transfer the serum to a new nuclease-free tube, avoiding the buffy coat.
-
Plasma: Collect whole blood in an EDTA-containing tube. Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C. Carefully transfer the plasma to a new nuclease-free tube.
-
Store samples at -80°C until RNA extraction. Avoid repeated freeze-thaw cycles.
2. RNA Extraction:
-
Follow the manufacturer's instructions for the chosen RNA extraction kit. A typical workflow involves lysis of the sample, followed by a combination of organic extraction and column-based purification to isolate total RNA.
-
Elute the RNA in a small volume of nuclease-free water (e.g., 20-50 µL).
-
Quantify the extracted RNA using a spectrophotometer or fluorometer.
3. Reverse Transcription:
-
Prepare the reverse transcription reaction mix according to the manufacturer's protocol. This typically includes the extracted RNA, the stem-loop RT primer specific for miR-192, reverse transcriptase, dNTPs, and reaction buffer.
-
Incubate the reaction in a thermal cycler using the recommended temperature profile.
4. Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qRT-PCR reaction mix containing the cDNA template, miR-192 specific forward primer, universal reverse primer, probe (if using TaqMan chemistry), and qRT-PCR master mix.
-
Run the reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
The relative expression of miR-192 is typically calculated using the 2-ΔΔCt method.[3]
Visualization of Workflows and Pathways
Caption: A flowchart illustrating the key steps for the detection of miR-192 from serum or plasma samples.
Caption: A diagram showing the role of miR-192 in the p53-MDM2 autoregulatory loop.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low RNA yield | Inefficient extraction | Use a specialized kit for biofluids. Ensure proper sample handling and storage. |
| No amplification | RNA degradation | Use fresh samples. Maintain a nuclease-free environment. |
| RT or PCR inhibition | Dilute the RNA template. Use a master mix resistant to inhibitors. | |
| High Cq values | Low miR-192 abundance | Increase the input RNA amount for reverse transcription. |
| Poor reproducibility | Pipetting errors | Use calibrated pipettes and proper technique. Prepare master mixes to minimize variability. |
| Sample variability | Ensure consistent sample collection and processing protocols. |
Conclusion
The quantification of circulating miR-192 in serum and plasma is a promising tool for researchers and drug development professionals. The protocol described herein provides a reliable method for the detection of miR-192. Adherence to best practices in sample handling, RNA extraction, and qRT-PCR is essential for obtaining accurate and reproducible results.
References
- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The diagnostic accuracy of serum and plasma microRNAs in detection of cervical intraepithelial neoplasia and cervical cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum exosomal miR-192 serves as a potential detective biomarker for early pregnancy screening in sows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression level of miRNA in the peripheral blood of patients with multiple myeloma and its clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-regulation of p53-inducible microRNAs 192, 194 and 215 impairs the p53/MDM2 auto-regulatory loop in multiple myeloma development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Role of MiR-192-5p in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MiR-192, miR-200c and miR-17 are fibroblast-mediated inhibitors of colorectal cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miR-192 family in breast cancer: Regulatory mechanisms and diagnostic value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disparate miRNA expression in serum and plasma of patients with acute myocardial infarction: a systematic - Biospecimen Research Database [brd.nci.nih.gov]
Application Notes and Protocols for the Isolation of miRNA-192 from Exosomes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Exosomes are nanosized extracellular vesicles that play a crucial role in intercellular communication by transferring their cargo, including microRNAs (miRNAs), to recipient cells.[1] MiR-192 is a specific microRNA that has garnered significant interest as a potential biomarker in various diseases, including gastric cancer.[2] The accurate and efficient isolation of miR-192 from exosomes is paramount for downstream applications such as biomarker discovery, diagnostics, and therapeutic development. These application notes provide detailed protocols for the primary methods of exosome isolation and subsequent miRNA extraction, along with a comparative analysis of their performance.
I. Exosome Isolation Techniques
The choice of exosome isolation method is critical as it can significantly impact the yield, purity, and integrity of the resulting exosome preparation and its miRNA cargo.[3][4] The most commonly employed techniques include ultracentrifugation, polymer-based precipitation, size-exclusion chromatography, and immunoaffinity capture.
Differential Ultracentrifugation
Differential ultracentrifugation is considered the gold standard for exosome isolation, separating vesicles based on their size and density through a series of centrifugation steps at increasing speeds.[3][5]
Experimental Protocol:
-
Initial Centrifugation: Centrifuge the biological fluid (e.g., cell culture supernatant, serum) at 300 x g for 10 minutes at 4°C to pellet cells.[5]
-
Debris Removal: Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 10 minutes at 4°C to remove dead cells and debris.[5]
-
Microvesicle Removal: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet larger vesicles.[5]
-
Exosome Pelleting: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 70-90 minutes at 4°C to pellet exosomes.[5][6]
-
Washing: Discard the supernatant and resuspend the exosome pellet in phosphate-buffered saline (PBS). Repeat the ultracentrifugation step (100,000 x g for 70-90 minutes at 4°C) to wash the exosomes.[5]
-
Final Resuspension: Discard the supernatant and resuspend the final exosome pellet in a suitable buffer for downstream analysis.
Workflow for Differential Ultracentrifugation:
Caption: Workflow of exosome isolation by differential ultracentrifugation.
Polymer-Based Precipitation
This method utilizes polymers, such as polyethylene (B3416737) glycol (PEG), to reduce the solubility of exosomes, causing them to precipitate out of solution at low centrifugation speeds.[7][8] It is a simpler and faster alternative to ultracentrifugation.[9]
Experimental Protocol:
-
Initial Centrifugation: Perform low-speed centrifugation (e.g., 3,000 x g for 15 minutes) to remove cells and debris from the starting sample.[10]
-
Precipitation: Add a precipitation solution (e.g., ExoQuick™) to the cleared supernatant. The volume is typically a fraction of the supernatant volume as per the manufacturer's instructions.
-
Incubation: Mix well and incubate the sample, for example, at 4°C for at least 30 minutes.[3]
-
Exosome Pelleting: Centrifuge at a low speed (e.g., 1,500 x g) for 30 minutes at 4°C.
-
Final Resuspension: Discard the supernatant and resuspend the exosome pellet in a suitable buffer.
Workflow for Polymer-Based Precipitation:
Caption: Workflow of exosome isolation by polymer-based precipitation.
Size-Exclusion Chromatography (SEC)
SEC separates particles based on their size. A porous matrix is used to separate larger exosomes from smaller molecules like proteins and free miRNAs.[11][12]
Experimental Protocol:
-
Column Equilibration: Equilibrate the SEC column with a suitable buffer like PBS according to the manufacturer's instructions.
-
Sample Loading: Load the pre-cleared biological sample onto the column.
-
Elution: Elute the sample with the equilibration buffer.
-
Fraction Collection: Collect fractions as they elute from the column. Exosomes, being larger, will elute in the earlier fractions, while smaller proteins and molecules will be retained longer and elute in later fractions.
-
Exosome Pooling: Pool the exosome-containing fractions, which can be identified by protein quantification (exosome fractions should have lower protein concentration) or nanoparticle tracking analysis.
Workflow for Size-Exclusion Chromatography:
Caption: Workflow of exosome isolation by size-exclusion chromatography.
Immunoaffinity Capture
This technique utilizes antibodies targeting exosome surface proteins (e.g., CD9, CD63, CD81) to specifically capture exosomes.[13][14] The antibodies are often coupled to magnetic beads, allowing for easy separation.[15]
Experimental Protocol:
-
Bead Preparation: Wash antibody-coated magnetic beads with a suitable buffer.
-
Incubation: Add the pre-cleared biological sample to the beads and incubate (e.g., overnight at 4°C) with gentle rotation to allow for binding.
-
Washing: Place the tube on a magnetic rack to pellet the beads. Discard the supernatant and wash the beads several times with a wash buffer to remove unbound contaminants.
-
Elution: Elute the captured exosomes from the beads using an appropriate elution buffer or by directly proceeding to lysis for molecular analysis.[13]
Workflow for Immunoaffinity Capture:
Caption: Workflow of exosome isolation by immunoaffinity capture.
II. miRNA Extraction from Isolated Exosomes
Once exosomes are isolated, the next crucial step is the efficient extraction of their miRNA cargo. Common methods include organic extraction using reagents like TRIzol and column-based kits.
TRIzol-Based RNA Extraction
This method uses a monophasic solution of phenol (B47542) and guanidine (B92328) isothiocyanate to lyse exosomes and separate RNA from proteins and DNA.
Experimental Protocol:
-
Lysis: Resuspend the exosome pellet in 1 mL of TRIzol reagent and vortex vigorously.[16]
-
Phase Separation: Add 200 µL of chloroform, vortex, and incubate for 5 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.[16]
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix, and incubate (e.g., at -20°C for 1 hour) to precipitate the RNA.[16]
-
RNA Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.[16]
-
Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol (B145695).
-
Final Resuspension: Air-dry the pellet and resuspend the RNA in RNase-free water.
Column-Based Kit Extraction (e.g., Qiagen miRNeasy)
Commercial kits offer a streamlined and often more reproducible method for miRNA extraction. The general principle involves lysis, followed by binding of RNA to a silica (B1680970) membrane in a spin column, washing, and elution.
Experimental Protocol (General):
-
Lysis: Lyse the isolated exosomes using the lysis buffer provided in the kit.
-
Binding: Add ethanol to the lysate and transfer the mixture to a spin column. Centrifuge to bind the RNA to the membrane.
-
Washing: Perform a series of wash steps with the provided wash buffers to remove impurities.
-
Elution: Elute the purified miRNA from the column using RNase-free water or the provided elution buffer.
III. Data Presentation: Comparison of Isolation Methods
The choice of isolation method can influence the yield and purity of the isolated exosomes and the subsequent miRNA analysis. Below is a summary of comparative data from various studies.
| Isolation Method | Relative Exosome Yield | Relative miRNA Yield | Purity (Vesicle-to-Protein Ratio) | Advantages | Disadvantages |
| Differential Ultracentrifugation | Moderate | Moderate | Moderate | Gold standard, well-established | Time-consuming, requires specialized equipment, potential for protein contamination and exosome damage |
| Polymer-Based Precipitation | High[17] | High[8] | Low[8] | Simple, fast, scalable, no special equipment needed[9] | Co-precipitation of non-exosomal proteins and other contaminants[3][18] |
| Size-Exclusion Chromatography (SEC) | Moderate | Moderate | High[12] | High purity, gentle on vesicles, separates from soluble proteins[11] | Sample dilution, multiple fractions require analysis[12] |
| Immunoaffinity Capture | Low to Moderate | Low to Moderate | Very High[15] | Highly specific, isolates subpopulations of exosomes[14][15] | Expensive, dependent on antibody availability and specificity, may not capture all exosome types |
Note: The relative yields and purity can vary depending on the specific commercial kit used, the starting biological material, and the quantification methods employed.
IV. Signaling and Workflow Diagrams
General Workflow from Sample to MI-192 Analysis:
Caption: Overall workflow from biological sample to this compound quantification.
Conceptual Diagram of Exosome-Mediated this compound Transfer:
Caption: Conceptual pathway of exosome-mediated transfer of this compound.
The isolation of this compound from exosomes is a multi-step process that requires careful consideration of the chosen methodologies. While ultracentrifugation remains a benchmark, other techniques such as polymer-based precipitation, SEC, and immunoaffinity capture offer distinct advantages in terms of speed, purity, and specificity. The selection of the most appropriate exosome isolation and subsequent miRNA extraction method will depend on the specific research question, available resources, and the required purity and yield for downstream analyses. The protocols and comparative data provided herein serve as a comprehensive guide for researchers aiming to accurately study the role of exosomal this compound.
References
- 1. Exosomal MicroRNAs: Comprehensive Methods from Exosome Isolation to miRNA Extraction and Purity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exosome-Encapsulated miR-31, miR-192, and miR-375 Serve as Clinical Biomarkers of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | MicroRNAs in extracellular vesicles: Sorting mechanisms, diagnostic value, isolation, and detection technology [frontiersin.org]
- 4. exosome-rna.com [exosome-rna.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Isolation of exosomal RNA from urine using ultracentrifugation and the Qiagen miRNeasy Micro kit [protocols.io]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Polymer-based precipitation preserves biological activities of extracellular vesicles from an endometrial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Choice of size-exclusion chromatography column affects recovery, purity, and miRNA cargo analysis of extracellular vesicles from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Size exclusion chromatography for exosome isolation | Immunostep Biotech [immunostep.com]
- 13. A direct extraction method for microRNAs from exosomes captured by immunoaffinity beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunoaffinity Capture based Exosome Purification Service - Creative Biolabs [creative-biolabs.com]
- 15. A protocol for exosome isolation and characterization: evaluation of ultracentrifugation, density-gradient separation, and immunoaffinity capture methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exosome Isolation to miRNA Extraction Protocol - CD Genomics [cd-genomics.com]
- 17. Comparison of commercial exosome isolation kits for circulating exosomal microRNA profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peerj.com [peerj.com]
Application Notes and Protocols for Next-Generation Sequencing (NGS)-Based Profiling of miR-192
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-192 (miR-192) is a small non-coding RNA molecule that plays a crucial role in regulating gene expression at the post-transcriptional level.[1] Dysregulation of miR-192 has been implicated in a variety of pathological processes, including the progression of numerous cancers, diabetic nephropathy, and fibrosis.[2][3][4] Its expression levels are often altered in disease states, making it a promising biomarker for diagnosis, prognosis, and a potential target for therapeutic intervention.[1] Next-generation sequencing (NGS) offers a powerful and comprehensive platform for profiling miR-192, enabling not only the quantification of its expression levels with high sensitivity and specificity but also the discovery of novel miRNA species.[5]
These application notes provide a detailed overview of the methodologies for applying NGS to profile miR-192, from sample preparation to data analysis, and highlight its significance in various disease contexts.
Applications in Research and Drug Development
The study of miR-192 has significant implications across various fields of medical research and drug development:
-
Oncology: miR-192 exhibits a dual role, acting as either a tumor suppressor or an oncogene depending on the cancer type.[1][4] For instance, it is often downregulated in colorectal cancer, where it can inhibit cell proliferation, while its upregulation has been observed in other cancers.[4][6] Profiling miR-192 can aid in cancer diagnostics, prognostics, and the development of targeted therapies.
-
Diabetic Nephropathy: miR-192 is highly expressed in the kidney and is a key regulator in the pathogenesis of diabetic nephropathy.[3] Its expression levels are correlated with the progression of renal fibrosis.[3][7] Monitoring miR-192 levels can provide insights into disease progression and the efficacy of novel therapeutics.
-
Fibrotic Diseases: Beyond the kidney, miR-192 is involved in fibrotic processes in other organs. Understanding its regulatory network can open avenues for anti-fibrotic drug development.[7]
-
Biomarker Discovery: Due to its stable presence in biofluids such as serum and urine, miR-192 is an attractive candidate for a non-invasive biomarker.[2][6] NGS profiling can facilitate the validation of miR-192 as a reliable clinical biomarker.
Quantitative Data Summary
The following tables summarize the differential expression of miR-192 in various disease states as determined by sequencing and other quantitative methods.
Table 1: Differential Expression of miR-192 in Cancer
| Cancer Type | Tissue/Sample Type | Expression Change | Fold Change (approx.) | Reference |
| Breast Cancer (Locally Advanced) | Peripheral Blood Mononuclear Cells | Upregulated | Not Specified | [8] |
| Colorectal Cancer | Tumor Tissue vs. Normal Mucosa | Downregulated | -32.40 to -59.23 | [9] |
| Cervical Cancer (and CIN III) | Cervical Tissue | Upregulated | Not Specified (P < 0.05) | [10] |
Table 2: Differential Expression of miR-192 in Diabetic Nephropathy
| Condition | Sample Type | Expression Change vs. Control | Fold Change (approx.) | Reference |
| Diabetic Nephropathy (Macroalbuminuria) | Whole Blood | Downregulated | 19-fold lower vs. Normoalbuminuric | [11] |
| Diabetic Nephropathy (Microalbuminuria) | Serum | Lower than Normoalbuminuric | Not Specified | |
| Diabetic Mice | Kidney Tissue | Upregulated | 2.5-fold higher vs. Non-diabetic | [12] |
| Diabetic Patients without DN | Serum | Upregulated | 1.6-fold higher vs. Healthy Control | [13] |
| Diabetic Patients with DN | Serum | Downregulated | 0.78-fold lower vs. Healthy Control | [13] |
Signaling Pathways Involving miR-192
miR-192 is a key node in several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
Caption: miR-192 in the TGF-β signaling pathway promoting renal fibrosis.
References
- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. Loss of MicroRNA-192 Promotes Fibrogenesis in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. Diagnostic and Prognostic Role of miR-192 in Different Cancers: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miR-192 Mediates TGF-β/Smad3-Driven Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Differentially Expressed miRNA by Next Generation Sequencing in Locally Advanced Breast Cancer Patients of South Indian Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic variants in the TGFβ-signaling pathway influence expression of miRNAs in colon and rectal normal mucosa and tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Biological Markers of MiRNA-9 and 192 Expression Levels in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Inhibiting MicroRNA-192 Ameliorates Renal Fibrosis in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: MI-192 (miR-192) Analysis
This guide provides troubleshooting strategies for researchers encountering low signals during the quantitative PCR (qPCR) analysis of MI-192. Based on current scientific literature and available reagents, "this compound" is interpreted as miR-192 , a well-studied microRNA. A low signal typically manifests as a high Quantification Cycle (Cq) value or a complete lack of amplification.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low or no qPCR signal (high Cq value) when trying to measure miR-192 expression?
A low signal for miR-192 can stem from several factors throughout the experimental workflow. The issue can generally be traced back to one of four key areas:
-
Sample Quality: The integrity and purity of your starting RNA material are critical, especially for small RNAs like miR-192.
-
Reverse Transcription (RT): The conversion of miRNA into cDNA is a specialized process that differs from mRNA reverse transcription and is a common point of failure.
-
qPCR Assay & Amplification: Suboptimal primer design or incorrect reaction conditions can lead to poor amplification efficiency.
-
Biological Expression Levels: The expression of miR-192 can be naturally low or downregulated in certain tissues or experimental conditions.[1][2]
Use the troubleshooting workflow diagram below to systematically diagnose the issue. For specific problems, refer to the detailed questions that follow.
Q2: How can I ensure my RNA quality is sufficient for miR-192 detection?
Standard RNA extraction kits may not efficiently retain small RNA molecules. It is crucial to use a method specifically designed for or validated to recover total RNA, including the miRNA fraction.
Experimental Protocol: RNA Quality Control
-
RNA Extraction: Use a commercial kit designed for total RNA isolation that includes small RNAs (e.g., column-based with specific lysis/wash conditions or phenol-based methods).
-
Purity Assessment (Spectrophotometry): Use an instrument like a NanoDrop to measure absorbance ratios. Contaminants like phenol (B47542) or guanidinium (B1211019) salts can inhibit downstream enzymatic reactions.[3]
-
Integrity Assessment (Electrophoresis): For a comprehensive analysis, use a microfluidics-based system like an Agilent Bioanalyzer. While the RNA Integrity Number (RIN) is geared towards large RNA, these systems have specific assays (e.g., Small RNA assay) to visualize the miRNA fraction.
Table 1: Recommended RNA Quality Control Parameters
| Parameter | Instrument | Recommended Range | Potential Issue if Outside Range |
| A260/A280 | Spectrophotometer | 1.8 – 2.2 | < 1.8: Protein contamination. |
| A260/A230 | Spectrophotometer | 2.0 – 2.2 | < 2.0: Salt, phenol, or carbohydrate contamination.[4] |
| RIN/RQN | Bioanalyzer/TapeStation | > 7.0 (for total RNA) | Low values indicate mRNA degradation, which may correlate with miRNA degradation. |
| miRNA peak | Bioanalyzer (Small RNA) | Visible peak in the miRNA region | Absence indicates poor recovery of small RNAs during extraction. |
Q3: My RNA quality is good. Could the reverse transcription (RT) step be the problem?
Absolutely. Reverse transcription of mature miRNAs is a common failure point because they lack the poly(A) tail used to prime cDNA synthesis from mRNA. Two specialized methods are typically used. If one fails, consider trying the other.
Experimental Workflow: Reverse Transcription for miRNA
Troubleshooting the RT Step:
-
Inhibitors: Ensure your RNA is clean (see Table 1). Diluting your RNA template (e.g., 1:5) can sometimes overcome inhibition without significantly impacting detection of abundant targets.[5]
-
Enzyme Activity: Use a reverse transcriptase known to be robust and efficient. Ensure enzyme and buffer storage conditions are correct.
-
Input Amount: Too much input RNA (>1µg) can be inhibitory. Too little (<10ng) may not contain enough miR-192 copies. Start with the amount recommended by your RT kit manufacturer.
-
Primers: For the stem-loop method, ensure you are using the correct, specific primer for miR-192.
Q4: How can I troubleshoot the qPCR amplification step itself?
If you are confident in your cDNA, the issue may lie with the qPCR assay or reaction mix. A poorly designed assay can result in low efficiency, non-specific amplification, or no signal at all.[6]
Table 2: Common qPCR Issues and Solutions
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No amplification signal | 1. Incorrect qPCR primers/probe.[7]2. Wrong fluorescent dye channel selected.[4]3. Degraded primers or probe.4. Insufficient number of cycles. | 1. Verify primer sequences are correct for the cDNA generated. Use validated, pre-designed assays if possible.2. Check instrument settings match the dye in your master mix.[4]3. Aliquot primers/probes to avoid multiple freeze-thaw cycles.4. Increase cycle number to 40-45.[4] |
| Late amplification (High Cq) | 1. Low qPCR efficiency (<90%).[5]2. Suboptimal primer concentration.3. Low abundance of miR-192 in the sample. | 1. Perform a standard curve with a dilution series of a positive control (synthetic miR-192 or a known positive sample) to assess efficiency.2. Optimize primer concentrations as recommended by the master mix manufacturer.3. Increase template input or consider a pre-amplification step if expression is truly low. |
| Jagged or unusual amplification curve | 1. Low fluorescence signal.2. Mechanical error or air bubbles in wells.3. Incorrect baseline/threshold settings. | 1. If using probes, consider increasing the probe concentration.[8]2. Be careful during pipetting; centrifuge the plate before running.[5]3. Manually inspect and adjust the baseline and threshold settings in your qPCR software. |
| Amplification in No-Template Control (NTC) | 1. Contamination of reagents (primers, water, master mix).2. Primer-dimer formation. | 1. Use fresh aliquots of all reagents. Maintain separate pre- and post-PCR work areas.2. Analyze the melt curve (for SYBR Green assays). Primer-dimers typically melt at a lower temperature than the specific product. If present, optimize primer concentration or redesign primers.[6] |
Q5: What if my technique is perfect but the signal is still low?
If you have systematically ruled out technical issues, the low signal may be a true biological result. The expression of miR-192 is highly variable and context-dependent. It is known to be regulated by the tumor suppressor p53 and its expression is often downregulated in certain cancers, which could lead to an inherently low signal in your samples.[2][9][10]
Signaling Pathway Context: p53 and miR-192
Recommendations for Low Biological Expression:
-
Positive Control: Use a synthetic miR-192 oligo or RNA from a cell line/tissue known to express high levels of miR-192 to confirm your assay works under ideal conditions.
-
Endogenous Control: Always normalize your data to a stably expressed small RNA (e.g., snoRNA, U6 snRNA) to confirm that a low signal for miR-192 is not due to overall low RNA input or degradation.
-
Alternative Technologies: For samples with extremely low target abundance, consider more sensitive methods like digital PCR (dPCR).
References
- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIR192 microRNA 192 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. dispendix.com [dispendix.com]
- 7. go.idtdna.com [go.idtdna.com]
- 8. pcrbio.com [pcrbio.com]
- 9. Down-regulation of p53-inducible microRNAs 192, 194 and 215 impairs the p53/MDM2 auto-regulatory loop in multiple myeloma development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MiR-192, miR-200c and miR-17 are fibroblast-mediated inhibitors of colorectal cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Transfection Efficiency of miR-192 Mimics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the transfection efficiency of miR-192 mimics in their experiments.
Frequently Asked Questions (FAQs)
1. What is a miR-192 mimic and what is its function?
A miR-192 mimic is a synthetic, double-stranded RNA molecule designed to replicate the function of endogenous mature microRNA-192 (miR-192).[1][2] Upon introduction into cells, these mimics can regulate gene expression by binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to translational repression or mRNA degradation.[2][3] This allows for the study of miR-192's role in various biological processes through gain-of-function experiments.[1]
2. What are the common methods for transfecting miR-192 mimics?
Common methods for delivering miR-192 mimics into cells include:
-
Lipid-based transfection: This method uses cationic lipids to form complexes with the negatively charged miRNA mimics, facilitating their entry into cells through endocytosis.[4][5] Reagents like Lipofectamine™ are widely used for this purpose.[4][6]
-
Electroporation: This physical method applies an electrical field to the cells, creating transient pores in the cell membrane that allow the entry of miRNA mimics.[7][8] It can be particularly effective for hard-to-transfect cells.[9]
-
Viral vectors: Modified viruses, such as lentiviruses or adenoviruses, can be used to deliver miRNA sequences into cells, offering high efficiency and the potential for stable expression.[10][11][12]
3. How can I assess the transfection efficiency of my miR-192 mimic?
Transfection efficiency can be evaluated using several methods:
-
Quantitative RT-PCR (qRT-PCR): This is a common method to quantify the intracellular level of the miR-192 mimic after transfection. A successful transfection can result in an increase of up to a thousand times the endogenous level.[4][13]
-
Western Blotting: By measuring the protein levels of a known miR-192 target gene, you can functionally validate the mimic's activity. A decrease in the target protein level indicates successful transfection and functional activity.[4][14]
-
Reporter Assays: Co-transfecting the miR-192 mimic with a plasmid containing a reporter gene (e.g., luciferase) fused to the 3' UTR of a miR-192 target can be used. A decrease in reporter gene expression indicates that the mimic is active.[2]
-
Fluorescently Labeled Mimics: Using a mimic conjugated with a fluorescent dye allows for direct visualization of transfection efficiency via fluorescence microscopy or flow cytometry.[15]
4. What are appropriate controls for a miR-192 mimic transfection experiment?
To ensure the validity of your results, it is crucial to include the following controls:
-
Negative Control Mimic: A mimic with a scrambled sequence that has no known target in the experimental cell line should be used to assess any non-specific effects of the transfection process itself.[16][17]
-
Positive Control Mimic: A mimic with a known and easily measurable target in your cell line can confirm that the transfection protocol is working effectively.[16][17][18]
-
Untransfected Control: A sample of cells that does not receive any mimic or transfection reagent serves as a baseline for cell viability and endogenous gene expression levels.[16]
-
Mock Transfection Control: Cells treated with the transfection reagent alone (without the mimic) help to determine the cytotoxic effects of the reagent.[16]
Troubleshooting Guide
This guide addresses common issues encountered during miR-192 mimic transfection experiments.
| Problem | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal mimic concentration. | Perform a dose-response experiment to determine the optimal concentration. Concentrations as low as 0.5 nM can be effective, but for some cell types and assays, higher concentrations may be needed.[2] Be aware that very high concentrations (>100 nM) can lead to non-specific effects.[9][15] |
| Incorrect ratio of transfection reagent to mimic. | Optimize the ratio of transfection reagent to your miR-192 mimic. This is a critical parameter that varies between cell lines and reagents.[16][19] | |
| Poor cell health or incorrect cell density. | Ensure cells are healthy, actively dividing, and at the optimal confluency at the time of transfection (typically 70-90% for adherent cells).[20][21][22] Use cells with a low passage number. | |
| Presence of serum or antibiotics in the transfection medium. | Some transfection reagents are inhibited by serum and antibiotics. Follow the manufacturer's protocol regarding the use of serum-free and antibiotic-free media during complex formation and transfection.[22] | |
| Hard-to-transfect cell line. | Consider alternative transfection methods such as electroporation or viral delivery for cell lines that are resistant to lipid-based transfection.[9][10] | |
| High Cell Toxicity/Death | Transfection reagent is toxic to the cells. | Reduce the concentration of the transfection reagent and/or the incubation time of the transfection complex with the cells.[19] Screen different transfection reagents to find one with lower toxicity for your specific cell type. |
| High concentration of the miR-192 mimic. | High concentrations of miRNA mimics can induce cytotoxicity.[15] Use the lowest effective concentration determined from your optimization experiments. | |
| Poor cell health prior to transfection. | Ensure cells are healthy and not stressed before starting the experiment. | |
| Inconsistent or Non-Reproducible Results | Variation in cell confluency at the time of transfection. | Maintain consistent cell seeding density and confluency for all experiments.[21] |
| Inconsistent pipetting or complex formation. | Ensure thorough but gentle mixing of the transfection reagent and mimic. Incubate the complexes for the recommended time to allow for proper formation.[4] | |
| Changes in cell culture conditions. | Use cells from a consistent passage number and maintain stable culture conditions (media, supplements, CO2 levels, temperature). | |
| No Effect on Target Gene Expression | Inefficient knockdown at the protein level. | The effects of miRNA mimics on protein levels may take longer to become apparent than effects on mRNA. Perform a time-course experiment to determine the optimal time point for analysis (e.g., 48-72 hours post-transfection).[2][19] |
| The selected gene is not a true target of miR-192 in your cell line. | Validate the target using multiple methods, such as a reporter assay or by testing multiple predicted target genes. | |
| Degradation of the miR-192 mimic. | Ensure proper storage and handling of the mimic to prevent degradation by RNases. Use RNase-free water, tips, and tubes.[20] |
Experimental Protocols
Protocol 1: Lipid-Based Transfection of miR-192 Mimic in a 6-Well Plate
This protocol is a general guideline and should be optimized for your specific cell line and transfection reagent.
Materials:
-
miR-192 mimic and negative control mimic (lyophilized or in stock solution)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium with serum
-
6-well tissue culture plates
-
Healthy, sub-confluent cells
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection. For example, seed 2x10^5 cells per well in 2 mL of complete growth medium.[6]
-
Preparation of Mimic Solution: On the day of transfection, dilute the miR-192 mimic (and controls) in serum-free medium. For a final concentration of 50 nM in the well (2.5 mL total volume), you will need 125 pmol of the mimic. Dilute this amount in 125 µL of serum-free medium per well. Mix gently.
-
Preparation of Transfection Reagent Solution: In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. For example, dilute 5 µL of Lipofectamine™ RNAiMAX in 125 µL of Opti-MEM™ Medium per well.[6] Incubate for 5 minutes at room temperature.
-
Formation of Transfection Complex: Combine the diluted mimic solution with the diluted transfection reagent solution (1:1 ratio).[6] Mix gently by pipetting up and down and incubate for 20 minutes at room temperature to allow the complexes to form.[4]
-
Transfection: Add the 250 µL of the transfection complex mixture drop-wise to each well containing the cells in 2 mL of complete medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the specific assay being performed.
-
Analysis: After incubation, harvest the cells to analyze transfection efficiency and the effect on target gene/protein expression.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for miRNA Mimic Transfection
| Parameter | Recommendation | Reference(s) |
| Mimic Concentration (Final) | 0.5 nM - 100 nM | [2][9] |
| Starting Concentration for Optimization | 5 nM - 50 nM | [16] |
| High Concentration Warning | >100 nM may cause non-specific effects | [9][15] |
Table 2: Example Transfection Conditions for a 6-Well Plate
| Component | Volume/Amount |
| Cells Seeded | 2 x 10^5 cells |
| Growth Medium Volume | 2 mL |
| miR-192 Mimic (for 50 nM final) | 125 pmol |
| Serum-Free Medium (for mimic) | 125 µL |
| Transfection Reagent | 5 µL |
| Serum-Free Medium (for reagent) | 125 µL |
| Total Transfection Complex Volume | 250 µL |
Signaling Pathway and Workflow Diagrams
Caption: Workflow for optimizing miR-192 mimic transfection.
Caption: Simplified miR-192 signaling pathway.
References
- 1. miRNA Transfection and Function | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Guidelines for transfection of miRNA [qiagen.com]
- 3. Recent Advances in miRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Successful Transfection of MicroRNA Mimics or Inhibitors in a Regular Cell Line and in Primary Cells Derived from Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. miRNA mimic transfection with Lipofectamine RNAiMAX [protocols.io]
- 7. Optimized Protocol for Plasma-Derived Extracellular Vesicles Loading with Synthetic miRNA Mimic Using Electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized Protocol for Plasma-Derived Extracellular Vesicles Loading with Synthetic miRNA Mimic Using Electroporation | Springer Nature Experiments [experiments.springernature.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. An overview of viral and nonviral delivery systems for microRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of miRNA delivery and possibilities of their application in neuro-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miRNA Viral Vectors - Creative Biogene [creative-biogene.com]
- 13. On Measuring miRNAs after Transient Transfection of Mimics or Antisense Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miRNA Transfection and Function | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Frontiers | Transfection of microRNA Mimics Should Be Used with Caution [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Performing appropriate miRNA control experiments [qiagen.com]
- 18. ulab360.com [ulab360.com]
- 19. yeasenbio.com [yeasenbio.com]
- 20. abmgood.com [abmgood.com]
- 21. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 22. genscript.com [genscript.com]
Technical Support Center: Optimizing Experiments with Menin-MLL Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with Menin-MLL inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments and to help you minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Menin-MLL inhibitors?
Menin-MLL inhibitors are a class of targeted therapeutics designed to disrupt the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein. In certain types of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations, the MLL fusion protein must bind to Menin to be recruited to chromatin. This interaction is crucial for the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which drive leukemogenesis.[1] By blocking this interaction, Menin-MLL inhibitors aim to suppress the expression of these oncogenes, leading to cell differentiation and apoptosis in susceptible cancer cells.[2][3]
Q2: How has the specificity of Menin-MLL inhibitors evolved?
Early generation Menin-MLL inhibitors, while demonstrating the therapeutic potential of targeting this interaction, were sometimes associated with off-target activities and suboptimal pharmacokinetic properties.[1] Through structure-based design and medicinal chemistry efforts, newer generations of inhibitors, such as revumenib (SNDX-5613) and ziftomenib (B3325460) (KO-539), have been developed with significantly improved potency and selectivity.[4][5] For example, the inhibitor VTP50469 was specifically optimized to avoid multiple off-target activities observed in earlier compounds.[1]
Q3: Are there any known off-target effects for current Menin-MLL inhibitors?
While newer Menin-MLL inhibitors are highly selective, the potential for off-target effects should always be considered. For instance, treatment with revumenib has been associated with the downregulation of FLT3 expression, which is thought to be a potential off-target effect.[6] It is crucial to employ rigorous experimental controls to distinguish on-target from off-target effects.
Q4: What are the initial steps to confirm my Menin-MLL inhibitor is active in my cellular model?
To confirm the on-target activity of your Menin-MLL inhibitor, you should assess its downstream molecular and cellular effects. Key initial steps include:
-
Measuring the expression of MLL target genes: A hallmark of effective Menin-MLL inhibition is the downregulation of HOXA9 and MEIS1 mRNA and protein levels.[7]
-
Assessing cell viability and proliferation: In sensitive MLL-rearranged or NPM1-mutant leukemia cell lines, active inhibitors should cause a dose-dependent decrease in cell proliferation.
-
Evaluating cellular differentiation: Inhibition of the Menin-MLL interaction can induce myeloid differentiation, which can be monitored by the expression of cell surface markers like CD11b.[7]
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected anti-proliferative effects in cell-based assays.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a broad range of concentrations to determine the IC50 value in your specific cell line. | Identification of the optimal concentration range for achieving the desired biological effect. |
| Incorrect Assay Duration | The anti-proliferative effects of Menin-MLL inhibitors can be time-dependent, with significant effects often observed after 7-10 days of treatment.[8] Conduct a time-course experiment to determine the optimal treatment duration. | A clearer understanding of the kinetics of the inhibitor's effect on cell viability. |
| Cell Line Insensitivity | Confirm that your cell line harbors an MLL rearrangement or NPM1 mutation, as these are the primary determinants of sensitivity.[9] Test the inhibitor in a known sensitive cell line as a positive control. | Verification that the observed lack of effect is due to the specific biology of the cell line and not an issue with the inhibitor or experimental setup. |
| Inhibitor Instability or Precipitation | Visually inspect the culture media for any signs of compound precipitation. Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) before diluting in media. Test the stability of the inhibitor in your culture media at 37°C over the course of the experiment. | Consistent and reproducible results by ensuring the inhibitor remains soluble and active throughout the experiment. |
Issue 2: Minimal to no tumor regression in in vivo xenograft models.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor Bioavailability or Pharmacokinetics | Consult the literature for the recommended vehicle, route of administration, and dosing schedule for your specific inhibitor. If this information is unavailable, you may need to perform pharmacokinetic studies to determine the inhibitor's stability and concentration in plasma and tumor tissue over time.[10] | An optimized dosing regimen that maintains a therapeutic concentration of the inhibitor at the tumor site. |
| Lack of On-Target Engagement in the Tumor | After a period of treatment, excise tumors from both treated and vehicle control animals. Analyze the expression of MLL target genes (HOXA9, MEIS1) by qRT-PCR and Western blot to confirm the inhibitor is reaching its target and eliciting a biological response.[10] | Confirmation that the inhibitor is engaging its target in the tumor, or indication that the lack of efficacy is due to poor tumor penetration or rapid metabolism. |
| Development of Resistance | Resistance to Menin-MLL inhibitors can emerge through mutations in the MEN1 gene that prevent inhibitor binding or through the activation of alternative oncogenic pathways.[10] Sequence the MEN1 gene in non-responding tumors to check for mutations. Perform RNA-sequencing to identify potential upregulation of compensatory signaling pathways. | Identification of the mechanism of resistance, which can inform the design of future experiments or combination therapies. |
Data Summary
Table 1: In Vitro Potency of Selected Menin-MLL Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line (example) | GI50 (µM) | Reference |
| MI-2 | Menin-MLL Interaction | 446 | MV4;11 | ~15-20 | [11] |
| MI-3 | Menin-MLL Interaction | 648 | MV4;11 | ~15-20 | [10] |
| MI-503 | Menin-MLL Interaction | 14.7 | MLL-AF9 transformed BMCs | 0.22 | [8] |
| VTP50469 | Menin-MLL Interaction | - | MOLM13, RS4;11 | More potent than MI-503 | [1] |
| Revumenib (SNDX-5613) | Menin-KMT2A Interaction | 10-20 (Ki = 0.149) | MLL-r cell lines | - | [12] |
| Ziftomenib (KO-539) | Menin-MLL Interaction | - | MLL-r and NPM1-mutant cell lines | - | [13] |
Note: IC50 and GI50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for MLL Target Gene Expression
Objective: To quantify the mRNA levels of HOXA9 and MEIS1 in cells treated with a Menin-MLL inhibitor.
Methodology:
-
Cell Treatment: Plate MLL-rearranged or NPM1-mutant leukemia cells at an appropriate density and treat with the Menin-MLL inhibitor at various concentrations or with a vehicle control for the desired duration (e.g., 48-72 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the delta-delta Ct method. A significant decrease in the expression of HOXA9 and MEIS1 in inhibitor-treated cells compared to the vehicle control indicates on-target activity.[10]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of the Menin-MLL inhibitor to the Menin protein in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with the Menin-MLL inhibitor at the desired concentration or with a vehicle control for a specified time.[1]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]
-
Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble Menin protein using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble Menin protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1]
Visualizations
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Menin Inhibitors Under Study in KMT2A-Rearranged or NPM1-Mutant Acute Myeloid Leukemia - The ASCO Post [ascopost.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Molecular Switch between Mammalian MLL Complexes Dictates Response to Menin–MLL Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Revumenib | SNDX-5613 | menin-KMT2A Inhibitor | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving Specificity of In Situ Hybridization for miR-192
Welcome to the technical support center for miR-192 in situ hybridization (ISH). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to enhance the specificity and reliability of their miR-192 detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of probe for detecting a short non-coding RNA like miR-192 with high specificity?
A1: For short RNA targets like miR-192, Locked Nucleic Acid (LNA) modified oligonucleotide probes are highly recommended.[1][2][3][4] LNA probes contain nucleotide analogs where the ribose sugar is "locked" in an N-type conformation, which significantly increases the thermal stability and binding affinity of the probe to its target miRNA sequence.[5] This enhanced binding affinity allows for the use of shorter probes and more stringent washing conditions, which dramatically improves specificity and allows for discrimination between closely related miRNA family members.[1][6]
Q2: How can I effectively reduce non-specific background staining in my miRNA ISH experiments?
A2: High background can be mitigated through several approaches. First, ensure optimal tissue fixation and permeabilization; over-digestion with proteinase K can damage tissue morphology and increase background.[7] Second, use a high-stringency hybridization buffer, often containing formamide, and perform stringent post-hybridization washes at an elevated temperature.[8][9] Additionally, using a scrambled sequence LNA probe as a negative control can help determine if the background is probe-specific.[6][10] Finally, blocking with reagents like sheep serum before antibody incubation can reduce non-specific antibody binding.[10]
Q3: What are the most critical steps to optimize for achieving a strong and specific signal?
A3: Three steps are particularly critical:
-
Proteinase K Digestion: This step is essential for unmasking the target RNA. However, it must be carefully optimized, as insufficient digestion leads to a weak signal, while over-digestion can destroy tissue morphology and the target RNA itself.[7][11] The optimal concentration and time will vary depending on the tissue type and fixation method.[12]
-
Hybridization Temperature: The hybridization temperature should be optimized based on the melting temperature (Tm) of your specific LNA probe. A temperature too low can lead to non-specific binding, while one too high can prevent the probe from binding to its target. LNA probes typically have a high Tm, allowing for hybridization at higher, more stringent temperatures.[6]
-
Post-Hybridization Washes: Stringent washes are crucial for removing non-specifically bound probes.[13] This is typically achieved by using low salt concentration buffers (like SSC) and high temperatures.[8][10]
Q4: Is it possible to use signal amplification techniques for a low-expressed target like miR-192?
A4: Yes, signal amplification can be very effective for detecting low-abundance miRNAs. One common method is using antibodies conjugated to enzymes like alkaline phosphatase (AP) or horseradish peroxidase (HRP), which catalyze a chromogenic reaction (e.g., NBT/BCIP) to deposit a colored precipitate at the site of hybridization.[2][8] For even greater sensitivity, tyramide signal amplification (TSA) can be employed, where HRP catalyzes the deposition of labeled tyramide molecules, significantly amplifying the signal.[14][15]
Troubleshooting Guide
This guide addresses common problems encountered during miR-192 ISH experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background or Non-Specific Staining | 1. Probe concentration is too high.2. Inadequate post-hybridization washing.3. Over-digestion with Proteinase K.4. Non-specific binding of the detection antibody. | 1. Perform a probe concentration titration to find the optimal dilution.2. Increase the temperature and/or duration of stringent washes. Use a lower salt concentration wash buffer (e.g., 0.2x SSC).[8][9]3. Reduce Proteinase K concentration or incubation time.[12]4. Increase blocking time or use a different blocking reagent. Ensure antibody washes are thorough.[9][10] |
| Weak or No Signal | 1. Insufficient Proteinase K digestion.2. Degraded RNA in the tissue sample.3. Suboptimal hybridization temperature.4. Probe was not properly labeled or has degraded. | 1. Optimize Proteinase K treatment by testing a range of concentrations and incubation times (see table below).[7][11]2. Use RNase-free techniques throughout the protocol.[16] Ensure tissue was properly fixed and stored. Run a positive control probe for a ubiquitous small RNA (e.g., U6 snRNA) to check RNA integrity.[6]3. Perform hybridization at different temperatures to find the optimum for your probe (typically 20-25°C below the probe's Tm).4. Verify probe labeling efficiency and use fresh probe preparations.[5] |
| Poor Tissue Morphology | 1. Over-digestion with Proteinase K.2. Tissue processing issues (e.g., improper fixation).3. Harsh high-temperature retrieval or washing steps. | 1. Significantly reduce the concentration and/or incubation time for Proteinase K.[7][17]2. Ensure tissues are fixed for an adequate duration (e.g., 16-32 hours in 10% NBF for FFPE).3. Gradually ramp temperatures for heating steps and ensure slides do not dry out at any point. |
Quantitative Data Summary
The following tables provide starting points for optimizing key experimental parameters. Note that these values may require further optimization based on tissue type and fixation method.
Table 1: Recommended Proteinase K Digestion Conditions (FFPE Tissue)
| Parameter | Concentration Range | Incubation Time | Temperature |
|---|---|---|---|
| Starting Point | 10-20 µg/mL | 5-10 min | 37°C[8] |
| Optimization Range | 1-50 µg/mL | 5-30 min | Room Temp to 37°C[7][18] |
Table 2: Stringent Post-Hybridization Wash Buffer Conditions
| Wash Buffer Component | Concentration | Temperature | Duration |
|---|---|---|---|
| High Stringency | 50% Formamide, 2x SSC | Hybridization Temp | 3 x 30 min[8] |
| Medium Stringency | 2x SSC | 55°C | 1 x 10 min[5] |
| Low Stringency | 0.2x SSC | 4°C - 50°C | 1 x 5 min[19] |
Table 3: LNA Probe Parameters
| Parameter | Recommended Value | Notes |
|---|---|---|
| Probe Concentration | 25-50 nM | Titration is highly recommended.[8] |
| Hybridization Temp. | 55-60°C | Typically ~20-25°C below the probe's calculated Tm.[5][8] |
Detailed Experimental Protocol: LNA-ISH for miR-192 on FFPE Sections
This protocol is a robust starting point for chromogenic detection of miR-192.
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene: 2 x 5 min.
-
Incubate in 100% Ethanol (B145695): 2 x 3 min.
-
Incubate in 95% Ethanol: 1 x 3 min.
-
Incubate in 70% Ethanol: 1 x 3 min.
-
Rinse in DEPC-treated water for 5 min.
-
-
Permeabilization:
-
Pre-hybridization:
-
Incubate slides in hybridization buffer in a humidified chamber for 2 hours at the calculated hybridization temperature (e.g., 55°C).[8]
-
-
Hybridization:
-
Dilute the DIG-labeled LNA probe for miR-192 (and a scrambled negative control probe on a separate slide) to 40 nM in pre-warmed hybridization buffer.[8]
-
Denature the probe solution at 65°C for 5 min, then chill on ice.[5]
-
Apply the probe solution to the tissue, cover with a coverslip, and incubate overnight (12-16 hours) at the hybridization temperature in a humidified chamber.[5][8]
-
-
Stringent Washes:
-
Immunological Detection:
-
Block slides with 20% sheep serum in PBS-T for 1 hour at room temperature.[10]
-
Incubate with anti-DIG-AP (alkaline phosphatase conjugated) antibody, diluted 1:100 in blocking buffer, overnight at 4°C in a humidified chamber.[8]
-
Wash slides in PBS-T: 7 x 5 min.[8]
-
Wash slides in AP buffer (100 mM Tris-HCl pH 9.5, 50 mM MgCl₂, 100 mM NaCl, 0.1% Tween 20): 3 x 5 min.[8]
-
-
Chromogenic Development & Visualization:
-
Incubate slides with NBT/BCIP solution in a dark, humidified chamber for 4-5 hours, or until desired staining intensity is reached.[8]
-
Stop the reaction by washing thoroughly in distilled water.
-
Counterstain with Nuclear Fast Red if desired.
-
Dehydrate through an ethanol series, clear with xylene, and mount with permanent mounting medium.
-
Visualizations
Below are diagrams illustrating key workflows and pathways relevant to miR-192 ISH.
References
- 1. Sensitive and specific detection of microRNAs by northern blot analysis using LNA-modified oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromogenic In Situ Hybridization Methods for microRNA Biomarker Monitoring of Drug Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MicroRNA In Situ Hybridization | Springer Nature Experiments [experiments.springernature.com]
- 4. MicroRNA in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In situ hybridization detection of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miRCURY LNA miRNA Detection Probes [qiagen.com]
- 7. Ten Tips for In Situ Hybridization of Tissue Microarrays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. MicroRNA In situ Hybridization for Formalin Fixed Kidney Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of microRNA expression by in situ hybridization with RNA oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized protocols for in situ hybridization, immunohistochemistry, and immunofluorescence on skeletal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]
- 15. researchgate.net [researchgate.net]
- 16. Ten Tips for In Situ Hybridization of Tissue Microarrays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. RNAscope ISH Troubleshooting | Bio-Techne [bio-techne.com]
- 18. Optimized RNA ISH, RNA FISH and protein-RNA double labeling (IF/FISH) in Drosophila ovaries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A methodology for the combined in situ analyses of the precursor and mature forms of microRNAs and correlation with their putative targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic MI-192 Oligonucleotides
Welcome to the technical support center for synthetic MI-192 oligonucleotides. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the degradation of this compound and other synthetic oligonucleotides. Here you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of synthetic this compound oligonucleotide degradation?
A1: Synthetic this compound oligonucleotides are susceptible to degradation from several sources. The two primary causes are enzymatic degradation and chemical instability.
-
Enzymatic Degradation: Nucleases present in experimental systems can rapidly degrade oligonucleotides. Exonucleases cleave nucleotides from the ends of the strand, while endonucleases cut within the sequence.[1][2]
-
Chemical Instability:
-
Oxidation: The phosphorothioate (B77711) (PS) linkages, often introduced to confer nuclease resistance, can be oxidized to phosphodiester (PO) linkages, which are more susceptible to enzymatic cleavage.[3][4][5] This is a major degradation pathway under oxidative stress (e.g., exposure to hydrogen peroxide).[3]
-
Depurination: The loss of purine (B94841) bases (adenine and guanine) can occur, especially under acidic conditions.[4][5]
-
pH and Temperature: Extreme pH and high temperatures can accelerate the degradation of oligonucleotides.[4][5][6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to strand degradation, although oligonucleotides are generally stable for a limited number of cycles.[7][8]
-
Deprotection Issues: Incomplete or improper removal of protecting groups used during synthesis can lead to modified and potentially less stable oligonucleotides.[9][10]
-
Q2: How can I enhance the stability of my this compound oligonucleotides against nuclease degradation?
A2: Several chemical modifications can be incorporated into synthetic oligonucleotides like this compound to increase their resistance to nucleases:
-
Phosphorothioate (PS) Bonds: Substituting a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone makes the linkage more resistant to nuclease activity. It is recommended to have at least three PS bonds at both the 5' and 3' ends to inhibit exonucleases.[1]
-
2'-Fluoro (2'-F) Modification: Adding a fluorine atom to the 2' position of the ribose sugar increases binding affinity and provides some nuclease resistance.[1]
-
Inverted Deoxythymidine (dT) or Dideoxythymidine (ddT): Placing an inverted dT at the 3' end creates a 3'-3' linkage that blocks 3' exonucleases.[1] A 5' inverted ddT can protect against certain enzymatic degradation at the 5' end.[1]
-
3' Phosphorylation: Adding a phosphate group to the 3' end can inhibit some 3'-exonucleases.[1]
-
C3 Spacer: A C3 spacer (a three-carbon chain) can be added to the 3' end to block degradation by 3' exonucleases.[1]
Q3: What are the best practices for storing and handling this compound oligonucleotides to minimize degradation?
A3: Proper storage and handling are critical for maintaining the integrity of this compound oligonucleotides:
-
Storage Temperature: For long-term storage, it is best to store oligonucleotides at -20°C or -80°C.[8]
-
Storage Solution: Resuspending oligonucleotides in a buffered solution like TE (Tris-EDTA) buffer at a slightly alkaline pH (7.5-8.0) is preferable to nuclease-free water, as water can be slightly acidic and lead to degradation over time.[8]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the oligonucleotide solution into smaller, single-use volumes upon receipt.[8]
-
Light Protection: If your this compound oligonucleotide is labeled with a fluorescent dye, it should be stored in the dark to prevent photobleaching.[8]
-
RNase-Free Environment: If working with RNA oligonucleotides, maintaining an RNase-free environment is crucial, as RNases are ubiquitous and can rapidly degrade RNA.[8]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound in cell culture experiments.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Nuclease Contamination | Assess the stability of a control oligonucleotide with and without nuclease inhibitors in your cell culture medium. | Add nuclease inhibitors to your experimental setup. Consider using serum-free or heat-inactivated serum to reduce nuclease activity. |
| Insufficient Nuclease Resistance | The chemical modifications of your this compound may not be sufficient for the experimental conditions. | Synthesize this compound with additional or different stabilizing modifications, such as increasing the number of phosphorothioate bonds or adding 2'-F modifications.[1] |
| Low Purity of Oligonucleotide | Impurities from synthesis, such as shorter sequences (n-1), may be less stable. | Analyze the purity of your this compound stock using techniques like HPLC or gel electrophoresis.[11][12] If purity is low, repurify the oligonucleotide. |
Issue 2: Unexpected loss of this compound concentration during storage.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Repeated Freeze-Thaw Cycles | Review your experimental workflow to determine the number of freeze-thaw cycles the stock solution has undergone. | Prepare single-use aliquots of your this compound solution to minimize freeze-thaw cycles.[8] |
| Improper Storage Buffer | Check the pH of the water or buffer used for resuspension. Acidic conditions can lead to depurination and degradation. | Resuspend and store this compound in a buffered solution like TE buffer (pH 7.5-8.0). |
| Adsorption to Tube Surface | Oligonucleotides can sometimes adsorb to the surface of storage tubes, especially at low concentrations. | Use low-adhesion microtubes for storage. |
Issue 3: Inconsistent experimental results with different batches of this compound.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Variability in Synthesis and Purification | Each new batch of synthesized oligonucleotide can have slight variations in purity and composition of full-length product versus shorter fragments. | Perform quality control on each new batch of this compound using HPLC or mass spectrometry to ensure consistency.[3][6] |
| Oxidative Damage During Storage or Handling | Exposure to air and certain laboratory reagents can cause oxidative damage to phosphorothioate bonds. | Store oligonucleotides under an inert gas (e.g., argon) if they are particularly sensitive. Avoid exposure to oxidizing agents. |
| Incomplete Deprotection After Synthesis | Residual protecting groups from the synthesis process can affect the performance of the oligonucleotide. | Review the deprotection protocol used during synthesis.[9][10] If incomplete deprotection is suspected, consult with the synthesis provider. |
Quantitative Data Summary
Table 1: Impact of Chemical Modifications on Oligonucleotide Stability
| Modification | Mechanism of Action | Typical Application |
| Phosphorothioate (PS) Bonds | Reduces cleavage by nucleases.[1] | At least 3 PS bonds at 5' and 3' ends for exonuclease inhibition.[1] |
| 2'-Fluoro (2'-F) | Increases binding affinity and confers some nuclease resistance.[1] | Used in conjunction with PS bonds for enhanced stability.[1] |
| Inverted dT/ddT | Creates a 3'-3' or 5'-5' linkage that blocks exonucleases.[1] | Placed at the 3' or 5' terminus.[1] |
| 3' Phosphorylation | Inhibits some 3'-exonucleases.[1] | Added to the 3' end of the oligonucleotide.[1] |
Table 2: Approximate Shelf-Life of Unmodified DNA Oligonucleotides Under Different Storage Conditions
| Condition | Dry | In TE Buffer | In Water |
| -20°C | ~24 months | ~24 months | ~24 months |
| 4°C | ~12 months | ~12 months | ~12 months |
| Room Temperature | ~3-6 months | ~3-6 months | Less stable |
Note: These are estimates and actual stability may vary depending on the sequence and purity of the oligonucleotide.
Experimental Protocols
Protocol 1: Analysis of this compound Degradation by Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)
This protocol is adapted from methods used for analyzing the degradation of synthetic oligonucleotides.[3][6]
Objective: To separate and quantify the full-length this compound oligonucleotide from its degradation products.
Materials:
-
This compound oligonucleotide sample
-
Mobile Phase A: 100 mM hexafluoroisopropanol (HFIP), 5 mM triethylamine (B128534) (TEA) in water
-
Mobile Phase B: 100 mM HFIP, 5 mM TEA in methanol
-
HPLC system with a C18 column suitable for oligonucleotide analysis
-
UV detector
Method:
-
Prepare a 10 µM solution of the this compound sample in nuclease-free water or TE buffer.
-
Set up the HPLC system with the C18 column equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the this compound sample.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 260 nm.
-
The full-length product will typically elute as a major peak. Degradation products, such as shorter fragments (n-1, n-2), will elute earlier. Oxidized products may have slightly different retention times.
-
Quantify the percentage of full-length product by integrating the peak areas.
Visualizations
Caption: Major degradation pathways for synthetic this compound oligonucleotides.
Caption: Recommended workflow for handling and analyzing this compound oligonucleotides.
Caption: Logical troubleshooting flow for inconsistent this compound results.
References
- 1. idtdna.com [idtdna.com]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. agilent.com [agilent.com]
- 4. Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the degradation of oligonucleotide strands during the freezing/thawing processes using MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How To Store Oligonucleotides For Greatest Stability? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Normalization Strategies for miR-192 Expression Studies
Frequently Asked Questions (FAQs)
Q1: Why is normalization necessary for miR-192 expression studies?
A1: Normalization is crucial to control for non-biological variation that can be introduced during experimental procedures.[1][2] Sources of variation include differences in the amount of starting material, sample collection and quality, RNA extraction efficiency, and reverse transcription efficiency.[1][2] Without proper normalization, it is difficult to determine whether observed changes in miR-192 expression are true biological effects or technical artifacts.
Q2: What are the main normalization strategies for miRNA qPCR?
A2: There are three primary normalization strategies for miRNA quantitative real-time PCR (qPCR) experiments:
-
Endogenous Controls: This is currently the most accurate method and involves using stably expressed internal genes (reference genes) to normalize the expression of the target miRNA (miR-192).[1][2]
-
Exogenous "Spike-in" Controls: This method involves adding a known amount of a synthetic RNA molecule that is not naturally present in the sample to monitor technical variability, particularly in challenging samples like plasma or serum.[1][2]
-
Global Mean Normalization: In large-scale studies where many miRNAs are profiled, the average expression of all detected miRNAs can be used as a normalizer.[3][4]
Q3: What are the characteristics of an ideal endogenous control for miR-192 studies?
A3: An ideal endogenous control should have a constant and moderately abundant expression level across all experimental conditions and tissues being studied.[2][4] It is also recommended to use reference genes from the same class of RNA as the target, meaning a stably expressed miRNA is often a good choice for normalizing miR-192 expression.[4]
Q4: Can miR-192 itself be used as a reference gene?
A4: While some studies have identified miR-192 as a stable reference gene in specific contexts, such as in pleural effusion or under certain stress conditions, its expression is often dysregulated in various cancers and other diseases.[5][6][7] Therefore, its suitability as a reference gene must be carefully validated for each specific experimental setup.
Q5: How many endogenous controls should I use?
A5: It is recommended to use two or more validated endogenous controls for accurate normalization.[1][4] Using a single reference gene can introduce bias. The geometric mean of the expression of multiple stable reference genes provides a more reliable normalization factor.
Troubleshooting Guides
Issue 1: Inconsistent results between biological replicates.
-
Possible Cause: High technical variability in one or more steps of the workflow (sample collection, RNA extraction, reverse transcription, or qPCR).
-
Troubleshooting Steps:
-
Review Sample Quality: Ensure consistent sample collection and storage procedures. Assess RNA quality and quantity before proceeding.
-
Optimize RNA Extraction: Use a standardized RNA extraction protocol optimized for small RNAs.
-
Assess Reverse Transcription Efficiency: Ensure consistent RT efficiency across samples. Consider using a spike-in control to monitor this step.
-
Validate Reference Genes: The chosen endogenous controls may not be stably expressed across your samples. Use algorithms like geNorm or NormFinder to assess the stability of a panel of candidate reference genes.
-
Issue 2: The chosen endogenous control shows variable expression.
-
Possible Cause: The expression of the selected reference gene is affected by the experimental conditions.
-
Troubleshooting Steps:
-
Perform a Reference Gene Validation Study: Before starting a large-scale experiment, screen a panel of candidate reference genes (e.g., other miRNAs, snoRNAs) across a representative subset of your samples.
-
Use Stability Analysis Software: Employ software like geNorm or NormFinder to identify the most stable reference genes for your specific experimental system. These tools provide stability values (e.g., M-value for geNorm) to rank the candidates.
-
Consider a Different Normalization Strategy: If no stable endogenous controls can be identified, consider using global mean normalization (for large datasets) or exogenous spike-in controls.
-
Issue 3: No amplification or very late amplification of the reference gene.
-
Possible Cause: Low abundance of the reference gene in the samples, poor RNA quality, or issues with the qPCR assay.
-
Troubleshooting Steps:
-
Check RNA Integrity: Degraded RNA can lead to poor amplification.
-
Increase Template Input: If the reference gene is known to have low expression, increasing the amount of RNA in the reverse transcription reaction may help.
-
Optimize qPCR Conditions: Re-evaluate the primer/probe concentrations and cycling parameters for the reference gene assay.
-
Select a More Abundant Reference Gene: Choose a reference gene that is known to be more highly expressed in your sample type.
-
Data Presentation: Comparison of Normalization Strategies
The selection of a normalization strategy can significantly impact the final results. The following table summarizes the key characteristics of the three main approaches.
| Normalization Strategy | Principle | Advantages | Disadvantages | Best For |
| Endogenous Controls | Normalization to one or more internal, stably expressed genes. | Most accurate method to correct for differences in RNA input and RT efficiency.[1][2] | Requires careful validation of reference gene stability for each experimental condition. No universal reference gene exists. | Most qPCR studies where a limited number of miRNAs are being analyzed. |
| Exogenous Spike-in Controls | Addition of a known amount of a synthetic RNA to each sample. | Monitors technical variability, especially RNA extraction and RT efficiency.[1][2] Useful for difficult samples with low RNA content (e.g., serum, plasma).[1] | Does not account for biological variability in the starting material. May not perfectly mimic the behavior of endogenous miRNAs. | Normalizing samples with low or variable RNA content, and as a quality control for technical steps. |
| Global Mean Normalization | Using the average expression of all detected miRNAs as the normalizer. | Does not rely on a single or a few reference genes. Can be a robust method for large datasets.[3][4] | Only suitable for large-scale studies (e.g., microarrays, NGS, or large qPCR panels).[3] Assumes that the majority of miRNAs are not differentially expressed. | High-throughput miRNA expression profiling studies. |
Experimental Protocols
Protocol 1: Normalization using Endogenous Controls
This protocol outlines the steps for selecting and using endogenous controls for miR-192 expression analysis.
-
Candidate Reference Gene Selection:
-
Based on literature review and publicly available expression data, select a panel of 5-10 candidate reference genes. These can include other miRNAs (e.g., miR-16, miR-93, let-7a) and small non-coding RNAs (e.g., RNU6B, RNU48).
-
-
RNA Extraction and Quality Control:
-
Extract total RNA, including the small RNA fraction, from your samples using a validated method.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and integrity using a microfluidics-based system (e.g., Agilent Bioanalyzer).
-
-
Reverse Transcription (RT):
-
Perform reverse transcription on all samples using a miRNA-specific RT kit. Ensure the same amount of total RNA is used for each sample.
-
-
qPCR Analysis:
-
Perform qPCR for miR-192 and all candidate reference genes on all samples. Run each reaction in triplicate.
-
-
Stability Analysis:
-
Use software such as geNorm or NormFinder to analyze the expression stability of the candidate reference genes. These programs will provide a stability ranking.
-
-
Data Normalization:
-
Select the two most stable reference genes identified in the previous step.
-
Calculate the geometric mean of the Cq values of the selected reference genes for each sample.
-
Normalize the miR-192 Cq values using the calculated geometric mean (ΔCq = Cq_miR-192 - Cq_geometric_mean).
-
Calculate relative expression using the 2-ΔΔCq method.
-
Protocol 2: Normalization using Exogenous Spike-in Controls
This protocol describes the use of a synthetic spike-in control for normalization.
-
Selection of Spike-in Control:
-
Choose a synthetic miRNA that is not present in your biological samples (e.g., cel-miR-39 for human samples).
-
-
Spike-in Addition:
-
During the RNA extraction process, add a fixed amount of the synthetic spike-in RNA to the lysis buffer for each sample. Ensure the same amount is added to every sample.
-
-
RNA Extraction and Reverse Transcription:
-
Proceed with the RNA extraction and reverse transcription as described in Protocol 1.
-
-
qPCR Analysis:
-
Perform qPCR for miR-192 and the spike-in control for all samples.
-
-
Data Normalization:
-
Normalize the Cq values of miR-192 to the Cq values of the spike-in control (ΔCq = Cq_miR-192 - Cq_spike-in).
-
Calculate relative expression using the 2-ΔΔCq method.
-
Protocol 3: Global Mean Normalization
This protocol is suitable for large-scale qPCR data from miRNA arrays or panels.
-
Data Collection:
-
Perform qPCR for a large number of miRNAs, including miR-192, across all your samples.
-
-
Data Filtering:
-
Remove any miRNAs that are not expressed or have Cq values above a certain threshold (e.g., Cq > 35) in a high percentage of samples.
-
-
Calculation of Global Mean:
-
For each sample, calculate the arithmetic mean of the Cq values of all remaining (expressed) miRNAs.
-
-
Data Normalization:
-
For each miRNA in each sample, subtract the global mean Cq of that sample from the individual miRNA Cq value (ΔCq = Cq_miRNA - Cq_global_mean).
-
-
Relative Expression Calculation:
-
The resulting ΔCq values can be used for differential expression analysis.
-
Mandatory Visualizations
Caption: Workflow for miR-192 normalization using endogenous controls.
Caption: Workflow for miR-192 normalization using exogenous spike-in controls.
Caption: Decision tree for selecting a normalization strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Normalization Methods for miRNA Quantitation - Ask TaqMan #40 - Behind the Bench [thermofisher.com]
- 3. gene-quantification.de [gene-quantification.de]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. gene-quantification.de [gene-quantification.de]
- 6. researchgate.net [researchgate.net]
- 7. miRNA and pri-miRNA—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
Validating Novel Targets of MDM2 Inhibitors in Cancer Cell Lines: A Comparative Guide
This guide provides a comprehensive overview of the methodologies used to validate novel targets of MDM2 inhibitors, with a focus on the MI-series of compounds, in cancer cell lines. It is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical validation process for this class of targeted therapies. The guide compares the performance of these inhibitors with other alternatives and provides supporting experimental data and detailed protocols.
The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] Murine double minute 2 (MDM2) is a primary negative regulator of p53.[2] MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby suppressing its activity.[3] In many cancers with wild-type p53, the p53 pathway is inactivated through the overexpression of MDM2.[4] Consequently, inhibiting the MDM2-p53 interaction with small molecules is a promising therapeutic strategy to reactivate p53 and suppress tumor growth.[1]
A class of potent, specific, and orally bioavailable small-molecule inhibitors of the MDM2-p53 interaction has been developed, often designated with an "MI-" prefix, such as MI-219, MI-77301 (also known as SAR405838), and MI-888.[5][6] This guide will focus on the experimental validation of the intended and potential novel targets of these compounds.
Validating the Primary Target: MDM2 Engagement and p53 Reactivation
The primary goal of MDM2 inhibitors is to disrupt the MDM2-p53 interaction and restore p53 function. The following experiments are crucial for validating this on-target activity.
Experimental Protocols:
-
Co-immunoprecipitation (Co-IP): This technique is used to verify the disruption of the MDM2-p53 interaction within the cell.
-
Treat cancer cell lines with wild-type p53 (e.g., SJSA-1, HCT-116) with the MI-compound or a vehicle control.
-
Lyse the cells and incubate the lysate with an antibody against p53.
-
Use protein A/G beads to pull down the p53-antibody complex.
-
Elute the bound proteins and perform a Western blot using an antibody against MDM2.
-
A significant reduction in the amount of co-precipitated MDM2 in the MI-treated sample compared to the control indicates disruption of the interaction.
-
-
Western Blotting for p53 and its Downstream Targets: This assay confirms the stabilization of p53 and the activation of its transcriptional targets.
-
Treat cancer cells with increasing concentrations of the MI-compound.
-
After incubation, lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, MDM2 (a transcriptional target of p53), and p21 (a cell cycle inhibitor and p53 target).[7]
-
An increase in the protein levels of p53, MDM2, and p21 demonstrates p53 pathway activation.[7]
-
-
Quantitative Real-Time PCR (qRT-PCR): This method measures the transcriptional activation of p53 target genes.
-
Treat cells with the MI-compound.
-
Isolate total RNA and synthesize cDNA.
-
Perform qRT-PCR using primers for p53 target genes such as MDM2, CDKN1A (p21), and PUMA.
-
A dose-dependent increase in the mRNA levels of these genes indicates functional p53 activation.[5]
-
-
Cell Viability and Apoptosis Assays: These assays determine the functional consequences of p53 activation.
-
Cell Viability: Plate cells and treat them with a range of MI-compound concentrations. After 72 hours, assess cell viability using an MTS or CellTiter-Glo assay to determine the IC50 value.
-
Apoptosis: Treat cells with the MI-compound and measure apoptosis using Annexin V/PI staining followed by flow cytometry, or by Western blotting for cleaved PARP and caspase-3.
-
Expected Outcome: Successful on-target validation will show that the MI-compound disrupts the MDM2-p53 interaction, leading to increased p53 levels and transcriptional activity, resulting in cell cycle arrest and/or apoptosis in cancer cells with wild-type p53.
Investigating and Validating Novel (Off-Target) Effects
While MI-compounds are designed to be specific for MDM2, it is critical to investigate potential off-target effects to understand the full pharmacological profile and anticipate potential toxicities.
Experimental Protocols:
-
Kinase Profiling: To identify potential off-target kinase interactions, the MI-compound can be screened against a large panel of purified kinases at a fixed concentration. Any significant inhibition would warrant further investigation.
-
Affinity-Based Proteomics: This approach can identify a broader range of off-target proteins.
-
Immobilize the MI-compound on a solid support (e.g., beads) to create a probe.
-
Incubate the probe with cell lysate from a relevant cancer cell line.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins and identify them using mass spectrometry.
-
-
Phenotypic Screening in p53-null Cell Lines: To determine if the compound has effects independent of p53, its activity can be tested in isogenic cell lines where p53 has been knocked out (e.g., HCT-116 p53-/-).[7] Any significant anti-proliferative effect in these cells would suggest the existence of off-targets.
-
CRISPR/Cas9-based Genetic Screens: A genome-wide CRISPR screen can identify genes that, when knocked out, confer resistance or sensitivity to the MI-compound. This can provide clues about the compound's mechanism of action and potential off-targets.
Validation of a Potential Novel Target:
Once a potential novel target is identified, its engagement and functional relevance must be validated using techniques similar to those for the primary target:
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm a direct interaction between the MI-compound and the purified novel target protein and determine the binding affinity.
-
Cellular Target Engagement: A cellular thermal shift assay (CETSA) can be used to confirm that the compound binds to the novel target in intact cells.
-
Functional Assays: The functional consequence of the compound binding to the novel target should be assessed. For example, if the novel target is an enzyme, an in vitro activity assay should be performed.
-
Target Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce the expression of the novel target should phenocopy the effects of the MI-compound that are attributed to this off-target interaction.
Comparison with Alternative MDM2 Inhibitors
The MI-series of compounds were developed to improve upon earlier MDM2 inhibitors like Nutlin-3a. A direct comparison of their potency and cellular activity is essential for evaluating their therapeutic potential.
| Compound | Binding Affinity (Ki) to MDM2 | IC50 in SJSA-1 cells (wild-type p53) | IC50 in p53-mutant/null cells | Oral Bioavailability (%F) | Reference |
| Nutlin-3a | ~160 nM | ~1 µM | >10 µM | Not reported as optimal | [5] |
| MI-219 | ~5 nM | ~0.5 µM | >10 µM | Suboptimal | [5][6] |
| SAR405838 (MI-77301) | 0.88 nM | ~0.1 µM | >10 µM | Improved | [5] |
| MI-888 | 0.44 nM | 0.24 µM | >10 µM | Improved | [6] |
Table 1: Comparison of preclinical data for various MDM2 inhibitors. Data is compiled from multiple sources and serves as a representative comparison. Actual values may vary between studies.
Diagrams of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts discussed in this guide.
Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of action of MI-compounds.
Caption: A workflow for the experimental validation of a novel drug target in cancer cell lines.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetedonc.com [targetedonc.com]
- 5. osti.gov [osti.gov]
- 6. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Clinical Validation of microRNA-192 (MI-192) as a Prognostic Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the clinical validation of microRNA-192 (miR-192) as a prognostic biomarker in various cancers. It objectively compares the prognostic performance of miR-192 with other established and emerging biomarkers, supported by experimental data from peer-reviewed studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and personalized medicine.
Introduction to miR-192
MicroRNA-192 is a small non-coding RNA molecule that plays a crucial role in the post-transcriptional regulation of gene expression.[1][2] Its dysregulation has been implicated in the pathogenesis of numerous diseases, including a variety of cancers.[1][2] The functional role of miR-192 is context-dependent, acting as either a tumor suppressor or an oncogene in different cancer types.[1][3] This dual functionality underscores the complexity of its regulatory networks and its potential as a nuanced biomarker for cancer prognosis.
Prognostic Significance of miR-192 in Major Cancers
The expression level of miR-192 has been shown to correlate with patient outcomes in several malignancies, including colorectal cancer, hepatocellular carcinoma, and non-small cell lung cancer.
Colorectal Cancer (CRC)
In colorectal cancer, lower expression of miR-192-5p is significantly associated with poor prognostic indicators such as a lesser degree of differentiation, lymphatic metastasis, vascular invasion, and advanced TNM stage.[4] Studies have demonstrated that patients with lower levels of miR-192-5p have a significantly lower survival rate.[4] In stage IIIB colon cancer, higher expression of miRNA-192-5p was associated with significantly better 5-year disease-free survival (DFS) and overall survival (OS).[5]
Hepatocellular Carcinoma (HCC)
In hepatocellular carcinoma, the prognostic role of miR-192 appears to be dependent on the sample type. While some studies report that low expression of miR-192 in tumor tissue is an independent and significant risk factor for poor overall survival, a meta-analysis found that high expression of circulating miR-192 in the blood is associated with a significantly shorter OS.[3][6] This highlights the importance of considering the biospecimen source when evaluating miR-192 as a prognostic biomarker.
Non-Small Cell Lung Cancer (NSCLC)
The prognostic value of miR-192 in non-small cell lung cancer is still under investigation, with some studies suggesting its potential as a prognostic marker.[7] One study found that higher expression of miR-192 was independently correlated with distant metastasis-free survival (DMFS) in squamous cell carcinoma, a subtype of NSCLC.[7] However, a broader meta-analysis of various miRNAs in NSCLC did not highlight miR-192 as a consistently significant prognostic marker across all subtypes, indicating the need for further research in this area.[8]
Comparative Analysis of Prognostic Biomarkers
The following tables provide a comparative summary of the prognostic performance of miR-192 and other key biomarkers in colorectal cancer, hepatocellular carcinoma, and non-small cell lung cancer. The data is presented as Hazard Ratios (HR) for overall survival (OS) and disease-free survival (DFS), where available. A Hazard Ratio greater than 1 indicates a worse prognosis, while a Hazard Ratio less than 1 suggests a better prognosis.
Table 1: Prognostic Biomarkers in Colorectal Cancer
| Biomarker | Expression/Status | Hazard Ratio (OS) (95% CI) | Hazard Ratio (DFS) (95% CI) | p-value (OS) | p-value (DFS) |
| miR-192-5p | Low vs. High | 5.01 (1.75–14.38) | 3.74 (1.52–9.23) | 0.033 | 0.042 |
| KRAS Mutation | Mutant vs. Wild-Type | 2.045 (1.291–3.237) | Not Reported | 0.002 | Not Reported |
| BRAF V600E Mutation | Mutant vs. Wild-Type | 2.52 (1.91–3.33) | 2.18 (1.68–2.83) | <0.001 | <0.001 |
| Microsatellite Instability (MSI) | MSI-High vs. MSS | 0.65 (0.55–0.77) | 0.68 (0.58–0.80) | <0.001 | <0.001 |
Table 2: Prognostic Biomarkers in Hepatocellular Carcinoma
| Biomarker | Expression/Status | Hazard Ratio (OS) (95% CI) | p-value (OS) |
| miR-192 (Tissue) | Low vs. High | 3.739 (1.127–12.407) | 0.031 |
| miR-192 (Blood) | High vs. Low | 2.42 (1.15–5.10) | <0.05 |
| Alpha-fetoprotein (AFP) | ≥20 ng/mL vs. <20 ng/mL | 1.545 (1.3–1.838) | <0.0001 |
| p53 Mutation | Mutant vs. Wild-Type | 2.13 (1.45–3.13) | <0.001 |
Table 3: Prognostic Biomarkers in Non-Small Cell Lung Cancer
| Biomarker | Expression/Status | Hazard Ratio (DMFS) (95% CI) | p-value (DMFS) |
| miR-192 | High vs. Low | 1.24 (1.06–1.45) | 0.009 |
| PD-L1 Expression | High vs. Low | 0.68 (0.58-0.80) | <0.001 |
| 5-microRNA signature (miRisk) | High vs. Low Risk | 2.40 (1.37–4.19) | <0.01 |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and practical application of miR-192 as a biomarker, the following diagrams illustrate its signaling pathway and a typical experimental workflow for its quantification.
Caption: miR-192 Signaling Pathway in Cancer.
Caption: Experimental Workflow for miR-192 Quantification.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and reliable measurement of prognostic biomarkers. Below are summarized protocols for the quantification of miR-192 and other key biomarkers.
Quantitative Real-Time PCR (qRT-PCR) for miR-192 from Serum
This protocol outlines the key steps for quantifying circulating miR-192 from serum samples.[9][10][11]
-
Sample Collection and Preparation:
-
Collect whole blood in serum separator tubes.
-
Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.
-
Carefully transfer the serum to a new tube, avoiding contamination from the buffy coat.
-
Store serum at -80°C until use.
-
-
RNA Extraction:
-
Thaw serum samples on ice.
-
Use a commercial kit designed for miRNA extraction from biofluids, following the manufacturer's instructions. This typically involves lysis, precipitation, and purification steps.
-
Elute the RNA in nuclease-free water.
-
-
Reverse Transcription (RT):
-
Perform reverse transcription using a miRNA-specific stem-loop primer for miR-192 and a reverse transcription kit.
-
The reaction typically includes the RNA sample, the specific RT primer, dNTPs, reverse transcriptase, and reaction buffer.
-
Incubate the reaction according to the kit's protocol (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA product from the RT step, a TaqMan probe and primers specific for miR-192, and a qPCR master mix.
-
Run the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).
-
Include a no-template control and a reference miRNA (e.g., cel-miR-39 spike-in or a stable endogenous miRNA) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for miR-192 and the reference miRNA.
-
Calculate the relative expression of miR-192 using the ΔΔCt method.
-
Immunohistochemistry (IHC) for KRAS Protein in Colorectal Cancer Tissue
This protocol provides a general outline for the immunohistochemical detection of KRAS protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[5][12][13][14]
-
Tissue Preparation:
-
Cut 4-5 µm thick sections from the FFPE tissue block and mount them on positively charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a water bath or pressure cooker.
-
Allow the slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific protein binding with a protein block solution (e.g., normal goat serum).
-
Incubate the sections with a primary antibody against KRAS at a predetermined optimal dilution.
-
Wash the slides with a buffer solution (e.g., PBS).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the slides again.
-
Apply the chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstain the sections with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol to xylene.
-
Mount the coverslip using a permanent mounting medium.
-
-
Interpretation:
-
Examine the slides under a light microscope.
-
Assess the percentage of tumor cells with positive cytoplasmic staining and the intensity of the staining.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Alpha-Fetoprotein (AFP)
This protocol describes the general steps for the quantitative measurement of AFP in serum using a sandwich ELISA kit.[15][16][17][18]
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare the wash buffer and standards as per the kit instructions.
-
-
Assay Procedure:
-
Add standards, controls, and patient serum samples to the wells of the microplate pre-coated with an anti-AFP antibody.
-
Incubate the plate, typically for 1-2 hours at 37°C or room temperature.
-
Aspirate the liquid from each well and wash the wells multiple times with the wash buffer.
-
Add a detection antibody (e.g., a biotinylated anti-AFP antibody) to each well and incubate.
-
Wash the wells to remove unbound detection antibody.
-
Add an enzyme conjugate (e.g., streptavidin-HRP) to each well and incubate.
-
Wash the wells to remove the unbound enzyme conjugate.
-
Add the substrate solution to each well and incubate in the dark to allow for color development.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of AFP in the patient samples by interpolating their absorbance values on the standard curve.
-
Conclusion
The clinical validation of miR-192 as a prognostic biomarker is an active area of research. In colorectal and hepatocellular carcinomas, there is compelling evidence for its prognostic utility, although the direction of association can vary. In non-small cell lung cancer, its role is less defined and requires further investigation. This guide provides a comparative framework for understanding the performance of miR-192 relative to other biomarkers. The detailed experimental protocols offer a foundation for standardized and reproducible measurements, which are essential for the clinical implementation of these promising prognostic indicators. As our understanding of the complex roles of microRNAs in cancer evolves, miR-192 holds the potential to become a valuable tool in the personalized management of cancer patients.
References
- 1. Molecular mechanisms of miR-192 in cancer: a biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostic and Prognostic Role of miR-192 in Different Cancers: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. miRNA Quantitation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. scitepress.org [scitepress.org]
- 6. MicroRNA-192 Suppresses Liver Metastasis of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prognostic value of microRNA expression in operable non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prognostic Role of MicroRNAs in Human Non-Small-Cell Lung Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RealTimePCR-Protocol-miRNA-SCALONMC [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of RT-qPCR Normalization Strategies for Accurate Quantification of Extracellular microRNAs in Murine Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. Immunohistochemical assay for detection of K-ras protein expression in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnrjournal.com [pnrjournal.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. novamedline.com [novamedline.com]
A Comparative Guide to miR-192 Delivery Systems for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
MicroRNA-192 (miR-192) has emerged as a critical regulator in various cellular processes, acting as a tumor suppressor in several cancers by modulating gene expression involved in cell proliferation, migration, and apoptosis.[1] The therapeutic potential of restoring miR-192 levels in cancer cells has spurred the development of various delivery systems to effectively transport miR-192 mimics to their target sites. This guide provides a comparative analysis of common viral and non-viral delivery systems for miR-192, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal delivery strategy for their specific application.
Performance Comparison of miR-192 Delivery Systems
The selection of an appropriate delivery system for miR-192 is contingent on the specific research or therapeutic goal, balancing factors such as delivery efficiency, cell and tissue specificity, immunogenicity, and payload capacity. Below is a summary of the key characteristics of major delivery platforms.
| Delivery System | Sub-type | Key Advantages | Key Disadvantages | Typical Particle Size | Encapsulation Efficiency |
| Viral Vectors | Adeno-Associated Virus (AAV) | High transduction efficiency, long-term gene expression, low immunogenicity compared to other viruses.[2][3][4] | Limited packaging capacity (~4.8 kb), potential for immunogenicity, complexity in large-scale production.[2][5] | ~25 nm | Not applicable (gene expression) |
| Non-Viral Vectors | Lipid-Based Nanoparticles | ||||
| Cationic Liposomes | High affinity for negatively charged nucleic acids, ease of preparation.[6] | Potential for cytotoxicity, non-specific interactions, instability in serum.[6][7] | 100 - 200 nm | >90%[8] | |
| Solid Lipid Nanoparticles (SLNs) | Good biocompatibility, ability to co-deliver hydrophobic drugs.[7][9] | Lower miRNA encapsulation efficiency compared to liposomes. | 100 - 300 nm | Variable | |
| Polymer-Based Nanoparticles | |||||
| Polyethylenimine (PEI) | High cationic charge density, effective endosomal escape ("proton sponge effect").[10][11] | Potential for cytotoxicity, low transfection efficiency with low molecular weight PEIs.[6] | 50 - 200 nm | >90% | |
| Poly(lactic-co-glycolic acid) (PLGA) | Biodegradable and biocompatible (FDA-approved).[10] | Hydrophobicity can impair miRNA delivery efficiency.[6][10] | 150 - 300 nm | ~78% (with PEI modification)[12] | |
| Inorganic Nanoparticles | |||||
| Gold Nanoparticles (AuNPs) | Easy surface functionalization, low intrinsic toxicity.[10] | Potential for long-term tissue accumulation. | 10 - 100 nm | ~80% (with surface modification)[12] | |
| Silica Nanoparticles (SiO2-NPs) | Biocompatible, biodegradable, easy to functionalize.[12] | Potential for cytotoxicity depending on particle size and surface chemistry. | 50 - 200 nm | High | |
| Chemically Modified Oligonucleotides | Locked Nucleic Acid (LNA) | Increased stability against nucleases, high binding affinity to target.[13] | Requires a targeting moiety for efficient cellular uptake, potential for off-target effects. | Not applicable | Not applicable |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for key experiments related to miR-192 delivery.
Protocol 1: In Vitro Transfection of miR-192 Mimics using Cationic Liposomes
This protocol outlines the steps for delivering a synthetic miR-192 mimic into a cancer cell line to assess its biological function.
Materials:
-
miR-192 mimic and negative control mimic
-
Cationic liposome-based transfection reagent (e.g., Lipofectamine™)
-
Cancer cell line (e.g., MDA-MB-231)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Seeding: One day prior to transfection, seed the cancer cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of Liposome-miRNA Complexes:
-
For each well, dilute the miR-192 mimic (or control) in Opti-MEM™ to a final concentration of 50 nM.
-
In a separate tube, dilute the cationic liposome (B1194612) reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted miRNA and the diluted liposome reagent. Mix gently and incubate at room temperature for 20 minutes to allow the formation of liposome-miRNA complexes.
-
-
Transfection:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the liposome-miRNA complexes to the cells.
-
Add fresh complete culture medium to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Analysis:
-
After incubation, harvest the cells.
-
Extract total RNA using a suitable kit.
-
Perform quantitative real-time PCR (qRT-PCR) to confirm the overexpression of miR-192 and to analyze the expression of its target genes.
-
Protocol 2: AAV-mediated Delivery of a miR-192 Expression Cassette In Vivo
This protocol describes the systemic delivery of an adeno-associated virus (AAV) vector encoding for miR-192 in a mouse model.
Materials:
-
AAV vector with a cassette for pre-miR-192 expression (e.g., AAV9 serotype for cardiac or broad tropism).[14]
-
Control AAV vector (e.g., expressing a scramble sequence).
-
Animal model (e.g., nude mice with tumor xenografts).
-
Sterile saline solution.
-
Insulin syringes (28-30 gauge).
Procedure:
-
Vector Preparation: Dilute the AAV-miR-192 and control AAV vectors to the desired concentration (e.g., 1 x 10^12 vector genomes/mL) in sterile saline.
-
Animal Handling: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Injection:
-
For systemic delivery, perform a retro-orbital or tail vein injection of the AAV solution. The typical injection volume is 100 µL per mouse.
-
-
Monitoring:
-
Monitor the animals regularly for any adverse effects.
-
Allow sufficient time for transgene expression (typically 2-4 weeks for AAV).
-
-
Tissue Harvest and Analysis:
-
At the end of the experiment, euthanize the mice and harvest the tumor and other relevant tissues.
-
Analyze the tissues for miR-192 expression levels using qRT-PCR and for downstream effects on target proteins using techniques like Western blotting or immunohistochemistry.
-
Visualizing Pathways and Processes
Diagrams are provided below to illustrate key concepts related to miR-192 delivery and function.
Caption: miR-192 signaling pathway in cancer cells.
Caption: In vitro workflow for comparing delivery systems.
Caption: Logical comparison of delivery system attributes.
References
- 1. MiR-192-5p in the Kidney Protects Against the Development of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AAV-mediated miRNA Delivery and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adeno-associated virus-mediated delivery of anti-miR-199a tough decoys attenuates cardiac hypertrophy by targeting PGC-1alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of miRNA delivery and possibilities of their application in neuro-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in Vivo miRNA Delivery System for Restoring Infarcted Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vivo delivery of miRNAs for cancer therapy: Challenges and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved delivery of miR-1296 loaded cationic nanoliposomes for effective suppression of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MiRNA-based drugs: challenges and delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroRNAs and Their Big Therapeutic Impacts: Delivery Strategies for Cancer Intervention [mdpi.com]
- 11. Polyethyleneimine-Based Nanocarriers for Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. miRNA Delivery by Nanosystems: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. miRNA-based therapies: Strategies and delivery platforms for oligonucleotide and non-oligonucleotide agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for adeno-associated virus-mediated miRNA delivery in a rat heart failure model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of MI-192 in Animal Models: A Comparative Guide
For researchers and drug development professionals, the rigorous preclinical validation of novel therapeutic compounds is a critical step in the journey from laboratory to clinic. This guide provides a comparative overview of the anti-tumor effects of MI-192, a novel and specific inhibitor of histone deacetylase 3 (HDAC3), in animal models. By presenting available experimental data, detailing methodologies, and contextualizing its mechanism of action, this document aims to offer an objective assessment of this compound's potential as a cancer therapeutic.
Performance of this compound in a Cholangiocarcinoma Xenograft Model
This compound has demonstrated significant anti-tumor activity in a xenograft model of cholangiocarcinoma (CCA), a type of cancer with limited treatment options.[1] The available data indicates that systemic delivery of this compound can suppress the growth of CCA cell xenograft tumors in nude mice.[1]
Quantitative Analysis of Anti-Tumor Effects
The following table summarizes the key quantitative findings from the study on this compound in a CCA xenograft model.
| Metric | Control Group | This compound Treated Group | Percentage Change |
| Tumor Size | Larger | Significantly Smaller | Suppression of Growth |
| Ki-67 Staining | Higher Proliferation | Lower Proliferation | Reduction in Cancer Cell Proliferation |
| TUNEL Staining | Lower Apoptosis | Higher Apoptosis | Induction of Cancer Cell Death |
| Body Weight of Mice | Stable | No Significant Difference | Well-tolerated at effective doses |
Data is qualitatively summarized from graphical representations in the cited source.[1]
Comparison with Alternative Therapeutic Strategies
A direct head-to-head comparison of this compound with other specific anti-cancer agents in the same animal model is not publicly available. However, we can compare its performance contextually against the standard of care and other emerging therapies for cholangiocarcinoma.
The current first-line standard of care for advanced cholangiocarcinoma is a combination of gemcitabine (B846) and cisplatin.[2][3] While effective in some patients, the overall prognosis remains poor, highlighting the need for novel targeted therapies.[2][3]
Other targeted therapies are being developed for specific molecular subtypes of cholangiocarcinoma, such as inhibitors for isocitrate dehydrogenase (IDH) 1/2 mutations and fibroblast growth factor receptor (FGFR) 2 fusions.[2][3][4][5] this compound, as an HDAC3 inhibitor, represents a different therapeutic approach that is not dependent on these specific mutations and could potentially have broader applicability.
Mechanism of Action: The HDAC3 Signaling Pathway
Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[6][7][8][9][10] HDAC3, in particular, has been implicated in the development and progression of various cancers by impacting multiple oncogenic pathways.[6][8][9][10]
The anti-tumor effects of this compound are attributed to its specific inhibition of HDAC3. This inhibition leads to the hyperacetylation of histones and other non-histone proteins, resulting in the altered expression of genes involved in cell cycle control, apoptosis, and angiogenesis.[7][10]
Caption: Mechanism of this compound action on the HDAC3 signaling pathway.
Experimental Protocols
While a highly detailed, step-by-step protocol for the specific this compound study is not publicly available, a generalizable experimental workflow for a xenograft study of this nature is outlined below.
Xenograft Model Establishment and Drug Administration
-
Cell Culture : Human cholangiocarcinoma cells (e.g., HuCCT1) are cultured under standard laboratory conditions.
-
Animal Model : Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation : A suspension of the cultured cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers.
-
Drug Administration : Once tumors reach a predetermined size, the mice are randomized into control and treatment groups. This compound is administered systemically (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.
-
Data Collection : Tumor size and mouse body weight are monitored throughout the treatment period.
-
Endpoint Analysis : At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).
Caption: A generalized workflow for in vivo anti-tumor efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. New and Emerging Systemic Therapeutic Options for Advanced Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Mouse Models as In Vivo Tools for Cholangiocarcinoma Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Models for Cholangiocarcinoma—What Can We Learn for Human Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New systemic treatment options for advanced cholangiocarcinoma [e-jlc.org]
- 6. HDAC3 impacts multiple oncogenic pathways in colon cancer cells with effects on Wnt and vitamin D signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 8. HDAC3 impacts multiple oncogenic pathways in colon cancer cells with effects on Wnt and vitamin D signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
Comparative Efficacy of Menin-MLL Inhibitors: A Guide for Researchers
An important clarification on the nomenclature: Initial searches for "MI-192" revealed a compound primarily cataloged as a histone deacetylase (HDAC) inhibitor, not a direct Menin-Mixed Lineage Leukemia (MLL) interaction inhibitor.[1][2][3] Given the context of "mimics" and the broader "MI-" series of compounds in cancer research, this guide will focus on the well-characterized class of Menin-MLL inhibitors, which are critical for developing treatments for MLL-rearranged leukemias. We will compare the efficacy of prominent Menin-MLL inhibitors from various suppliers to provide a valuable resource for researchers, scientists, and drug development professionals.
The interaction between the protein Menin and MLL fusion proteins is a critical driver for the development and progression of acute leukemias with MLL gene rearrangements.[4][5] Disrupting this protein-protein interaction has emerged as a promising therapeutic strategy.[4][5] This guide provides a comparative overview of the efficacy of several key Menin-MLL inhibitors available from different suppliers, supported by experimental data and detailed protocols.
Comparative Analysis of Menin-MLL Inhibitors
The following table summarizes the key efficacy data for three prominent Menin-MLL inhibitors: MI-2, MI-503, and VTP50469. These compounds have been selected based on the availability of public data regarding their potency and cellular activity. Data has been compiled from various suppliers and literature sources.
| Inhibitor | Supplier(s) | Purity | IC50 (FP Assay) | Ki | GI50 (Leukemia Cell Lines) | Key Findings |
| MI-2 | Selleck Chemicals, MedChemExpress, Cayman Chemical, TargetMol, AbMole BioScience | >97.46% to >99.96%[6][7] | 446 nM[6][8][9] | 158 nM[9] | 5-18 µM in various MLL-rearranged cell lines[9][10] | Effectively blocks MLL fusion protein-mediated leukemic transformation and induces apoptosis.[6] |
| MI-503 | Selleck Chemicals, MedChemExpress, MedKoo Biosciences, Probechem | >98% to ≥99%[11][12] | 14.7 nM[13][14] | 9.3 nM (Kd)[3] | 220-570 nM in various MLL-rearranged cell lines[13][14] | Orally bioavailable with potent in vivo antitumor activity and tumor regression in mouse models.[4] |
| VTP50469 | Selleck Chemicals, MedChemExpress, Cayman Chemical, TargetMol | >98% to 99.69%[1][2][9][15] | - | 104 pM[9][15][16] | 13-37 nM in various MLL-rearranged cell lines[9][17] | Highly potent and selective, leading to significant survival advantage in in vivo models.[17] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds that disrupt the Menin-MLL protein-protein interaction.
Principle: The assay measures the change in polarization of a fluorescently labeled peptide derived from MLL (e.g., FITC-MBM1) upon binding to the Menin protein. Small, unbound peptides rotate rapidly, resulting in low fluorescence polarization. When bound to the larger Menin protein, the complex tumbles slower, leading to higher polarization. An inhibitor will compete with the peptide for binding to Menin, causing a decrease in polarization.[14][18]
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% BSA).
-
Reconstitute purified recombinant human Menin protein and the FITC-labeled MLL peptide in the assay buffer to their working concentrations (e.g., 150 nM Menin and 15 nM peptide).[6]
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the assay buffer to the desired concentrations. The final DMSO concentration should be kept below 1%.
-
-
Assay Procedure:
-
In a 384-well black plate, add the Menin protein and FITC-MLL peptide mixture.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 525 nm for FITC).
-
Calculate the anisotropy or polarization values.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.
-
Cell Viability (MTT) Assay
This cell-based assay is used to determine the half-maximal growth inhibitory concentration (GI50) of the compounds in leukemia cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[14][19]
Protocol:
-
Cell Seeding:
-
Seed MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
-
Compound Treatment:
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 value.[19]
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method is used to quantify the changes in the expression of MLL target genes, such as HOXA9 and MEIS1, following inhibitor treatment.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat leukemia cells with the Menin-MLL inhibitor at various concentrations for a specified time (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.[20]
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.[20] The results are expressed as the fold change in gene expression in inhibitor-treated cells compared to vehicle-treated cells.
-
Visualizing Pathways and Workflows
Menin-MLL Signaling Pathway and Inhibition
The following diagram illustrates the critical interaction between Menin and MLL fusion proteins in driving the expression of leukemogenic genes and how small molecule inhibitors block this process.
References
- 1. VTP50469 - MedChem Express [bioscience.co.uk]
- 2. VTP50469|2169916-18-9|COA [dcchemicals.com]
- 3. MI-503 | Menin-MLL inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Menin-MLL inhibitor MI-2 | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. biocompare.com [biocompare.com]
- 12. medkoo.com [medkoo.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. VTP50469 | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 16. caymanchem.com [caymanchem.com]
- 17. caymanchem.com [caymanchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. static.igem.org [static.igem.org]
A Head-to-Head Comparison of Modern Technologies for microRNA-192 (miR-192) Detection
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of microRNAs (miRNAs) are critical for understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. Among the thousands of identified miRNAs, miR-192 has garnered significant attention for its role in cellular processes and its implications in various diseases, including cancer and kidney disease. This guide provides an objective, data-driven comparison of the leading technologies used to detect and quantify miR-192.
Introduction to miR-192 and its Significance
MicroRNA-192 is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation. It is involved in key signaling pathways that govern cell cycle progression, differentiation, and apoptosis. Dysregulation of miR-192 has been frequently linked to the progression of several types of cancer, making it a valuable biomarker for diagnosis, prognosis, and a potential target for therapeutic intervention. Given its importance, selecting the most appropriate detection technology is paramount for generating reliable and reproducible data.
The primary methods for detecting miR-192 include Quantitative Reverse Transcription PCR (RT-qPCR), Northern Blotting, Microarray Analysis, and Next-Generation Sequencing (NGS). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, throughput, and cost.
Quantitative Performance Comparison
The selection of a detection method often depends on the specific requirements of an experiment, such as the need for high sensitivity for low-abundance targets or high throughput for large-scale screening. The table below summarizes the key quantitative performance metrics of the most common miR-192 detection technologies.
| Technology | Principle | Sensitivity (Limit of Detection) | Specificity | Throughput | Quantitative Capability | Sample Input |
| RT-qPCR | Enzyme-based amplification of a specific cDNA target | High (down to a few copies) | High (can distinguish single nucleotide differences with specific primers/probes) | Low to Medium | Excellent (Relative & Absolute) | Low (pg to ng of RNA) |
| Northern Blot | Hybridization of a labeled probe to size-separated RNA | Low (requires ~1-5 µg of total RNA) | High (provides size information, confirming target integrity) | Low | Semi-Quantitative | High (µg of RNA) |
| Microarray | Hybridization of labeled RNA to immobilized probes on a solid surface | Moderate | Moderate (prone to cross-hybridization with similar miRNA family members) | Very High | Relative Quantification | Moderate (ng to µg of RNA) |
| NGS (RNA-Seq) | Massively parallel sequencing of cDNA libraries | Very High (can detect novel and low-abundance miRNAs) | High | Very High | Excellent (Absolute quantification/counts) | Moderate (ng to µg of RNA) |
Methodologies and Experimental Protocols
Detailed and standardized protocols are essential for achieving accurate and consistent results. Below are the foundational methodologies for the key experiments discussed.
RT-qPCR for miR-192 Detection
Reverse Transcription Quantitative PCR is often considered the gold standard for targeted miRNA quantification due to its high sensitivity and specificity.
Experimental Protocol:
-
RNA Extraction: Total RNA, including the small RNA fraction, is isolated from cells or tissue using a specialized kit (e.g., TRIzol or column-based methods).
-
Reverse Transcription (RT): A specific stem-loop RT primer that is complementary to the 3' end of the mature miR-192 sequence is used to initiate the synthesis of cDNA. This step is crucial for specificity.
-
Quantitative PCR (qPCR): The newly synthesized cDNA is used as a template for a qPCR reaction. The reaction mix includes a forward primer specific to the miR-192 sequence, a universal reverse primer that binds to the stem-loop adapter, and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green) for real-time detection of the amplified product.
-
Data Analysis: The expression level of miR-192 is determined by the cycle threshold (Ct) value. Data is typically normalized to a stable endogenous small RNA control (e.g., U6 snRNA) to account for variations in RNA input.
Northern Blot for miR-192 Detection
Northern blotting is a traditional method that allows for the detection and size verification of specific RNA molecules.
Experimental Protocol:
-
RNA Extraction: A large amount of high-quality total RNA (~5-20 µg) is extracted.
-
Gel Electrophoresis: The RNA samples are separated by size on a denaturing polyacrylamide gel.
-
Blotting: The separated RNA is transferred from the gel to a positively charged nylon membrane.
-
Hybridization: The membrane is incubated with a labeled nucleic acid probe (radioactive or chemiluminescent) that is complementary to the mature miR-192 sequence.
-
Detection: The signal from the labeled probe is detected using autoradiography or a chemiluminescent imager, revealing a band corresponding to the size of miR-192.
Visualizing Workflows and Pathways
Understanding the experimental process and the biological context of miR-192 is aided by clear visual diagrams.
Workflow for RT-qPCR Detection of miR-192
The following diagram illustrates the key steps involved in quantifying miR-192 using the stem-loop RT-qPCR method, which provides high specificity.
Simplified Signaling Pathway of miR-192 in Cancer Suppression
This diagram outlines a simplified pathway illustrating how miR-192 can act as a tumor suppressor by regulating target genes involved in cell cycle progression.
Assessing the Diagnostic Accuracy of Circulating miR-192: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the diagnostic accuracy of circulating microRNA-192 (miR-192) against established biomarkers for the early detection of diabetic nephropathy. This guide synthesizes experimental data, presents detailed methodologies, and visualizes workflows to support informed decisions in biomarker research and development.
Circulating microRNAs have emerged as promising, minimally invasive biomarkers for a variety of diseases. Among these, miR-192 has garnered significant attention for its potential role in the pathogenesis and diagnosis of diabetic nephropathy, a leading cause of end-stage renal disease. This guide evaluates the performance of circulating miR-192 in comparison to the current standard-of-care diagnostic markers: the urinary albumin-to-creatinine ratio (uACR) and serum creatinine (B1669602).
Comparative Diagnostic Accuracy
The diagnostic potential of a biomarker is primarily assessed by its sensitivity, specificity, and the Area Under the Receiver Operating Characteristic (ROC) Curve (AUC). The following tables summarize the performance of circulating miR-192, uACR, and serum creatinine in the context of diabetic nephropathy detection.
| Biomarker | Condition | Sensitivity | Specificity | AUC | Citation |
| Circulating miR-192 | Differentiating Diabetic Patients with and without Nephropathy | 90% | 74% | - | |
| Differentiating Early Diabetic Nephropathy from Healthy Controls | 62% | 86% | 0.79 | ||
| Differentiating Early from Late Diabetic Nephropathy | 82% | 82% | - | ||
| Predicting Kidney Disease in Diabetic Patients | 65% | 92.5% | 0.79 | ||
| Urinary Albumin-to-Creatinine Ratio (uACR) | Detecting Albuminuria | 83.2% | 80.0% | - | |
| Detecting Microalbuminuria | 87% | 88% | - | ||
| Serum Creatinine with Cystatin C | Differentiating Diabetic Nephropathy from Healthy Controls | 95.7% | 77.1% | - |
Experimental Protocols
Detailed and standardized methodologies are critical for the reproducibility and validation of biomarker studies. Below are the experimental protocols for the quantification of circulating miR-192 and the standard assays for uACR and serum creatinine.
Quantification of Circulating miR-192 via RT-qPCR
The quantification of circulating miR-192 typically involves the following steps:
-
Sample Collection and Processing:
-
Collect whole blood samples in EDTA-containing vacutainers.
-
Separate plasma from cellular components by centrifugation at 4°C.
-
Store plasma samples at -80°C until RNA isolation. It is crucial that all samples within a study are processed using the exact same workflow to minimize pre-analytical variability.
-
-
RNA Isolation:
-
Thaw plasma samples on ice.
-
Isolate total RNA, including small RNAs, from plasma using a commercially available kit designed for liquid biopsies.
-
To normalize for technical variability in the RNA isolation and reverse transcription steps, a synthetic spike-in control (e.g., cel-miR-39) is often added to the sample.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a miRNA-specific reverse transcription kit. This often involves a stem-loop primer specific to the mature miR-192 sequence.
-
-
Quantitative Polymerase Chain Reaction (qPCR):
-
Perform qPCR using a real-time PCR system with a miRNA-specific primer and probe set for miR-192.
-
The expression level of miR-192 is typically normalized to the spike-in control.
-
Relative or absolute quantification can be performed to determine the concentration of miR-192 in the circulation.
-
Measurement of Urinary Albumin-to-Creatinine Ratio (uACR)
The uACR is a standard clinical test to assess for albuminuria.
-
Sample Collection:
-
A spot urine sample is collected, preferably the first morning void.
-
Patients should avoid intense exercise for 24 hours prior to collection as it can transiently increase albumin excretion.
-
-
Laboratory Analysis:
-
The urine sample is analyzed for both albumin and creatinine concentrations using automated laboratory analyzers.
-
Albumin measurement: Immunoturbidimetric or immunonephelometric assays are commonly used.
-
Creatinine measurement: The Jaffe method or enzymatic methods are standard.
-
-
Calculation:
-
The uACR is calculated by dividing the albumin concentration (in milligrams) by the creatinine concentration (in grams).
-
The ratio is reported as mg/g.
-
Measurement of Serum Creatinine
Serum creatinine is a widely used marker for estimating glomerular filtration rate (GFR).
-
Sample Collection:
-
A blood sample is drawn from a vein into a serum separator tube.
-
Fasting may be required as per laboratory protocol.
-
-
Sample Processing:
-
The blood is allowed to clot, and then centrifuged to separate the serum.
-
-
Laboratory Analysis:
-
The serum creatinine concentration is measured using standardized methods, most commonly the Jaffe rate method or an enzymatic assay on an automated chemistry analyzer.
-
Signaling Pathways and Logical Relationships
The dysregulation of miR-192 in diabetic nephropathy is implicated in several key pathological pathways. A simplified representation of these relationships is depicted below. In the context of diabetic nephropathy, high glucose levels can lead to an increase in transforming growth factor-beta 1 (TGF-β1), which in turn upregulates miR-192 expression in kidney cells. Elevated miR-192 can then suppress the expression of its target genes, such as Zeb2, leading to an increase in profibrotic proteins like collagen and fibronectin, ultimately contributing to kidney fibrosis.
Safety Operating Guide
Personal protective equipment for handling MI-192
It is critically important to distinguish between two substances that may be referred to as "MI-192": a chemical compound used in research and the radioactive isotope Iridium-192. The personal protective equipment (PPE), handling procedures, and disposal protocols for these two substances are vastly different. This document provides essential safety and logistical information for both.
Part 1: Chemical Compound this compound
This compound (CAS Number: 1415340-63-4) is a selective inhibitor of histone deacetylases (HDACs), specifically HDAC2 and HDAC3. It is used in laboratory research, particularly in studies related to cancer and neurodegenerative diseases.
Essential Safety Information
Hazard Summary this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be trained on its specific hazards before handling.
Personal Protective Equipment (PPE) A summary of required PPE for handling chemical this compound is provided below.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing, such as a laboratory coat |
| Respiratory | A suitable respirator should be used if ventilation is inadequate or if aerosols are generated. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth. Do not induce vomiting.[1] |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with water.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. |
Operational Plan: Handling and Experimental Protocol
Handling and Storage
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wash skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
Experimental Protocol: Use of this compound as an HDAC Inhibitor in Cell Culture This protocol is a representative example for researchers using this compound to study its effects on cancer cell lines.
-
Reagent Preparation :
-
Prepare a stock solution of this compound by dissolving it in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute the stock solution with cell culture medium to achieve the desired final concentrations for the experiment (e.g., in the range of 0.1 to 10 µM).
-
-
Cell Culture and Treatment :
-
Seed the cells (e.g., HCT116, a human colon cancer cell line) in a 96-well plate at a density of approximately 1,500 cells per well.[2]
-
Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Remove the existing medium and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO but no this compound).
-
Incubate the cells with the compound for the desired period (e.g., 24 to 72 hours).
-
-
Analysis of HDAC Inhibition :
-
After incubation, measure HDAC activity using a commercially available assay kit, following the manufacturer's instructions.[3] This typically involves adding a reagent that produces a luminescent or fluorescent signal in the presence of HDAC activity.
-
Measure the signal using a plate reader to determine the level of HDAC inhibition.[2]
-
-
Assessment of Cellular Effects :
-
To assess the impact on cell viability, a separate plate of cells treated in the same manner can be analyzed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[2]
-
Further analyses, such as Western blotting to detect changes in histone acetylation or flow cytometry to assess the cell cycle, can also be performed.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection :
-
Spill Cleanup :
-
In case of a spill, absorb the liquid with a finely-powdered, liquid-binding material.
-
Decontaminate surfaces by scrubbing with alcohol.
-
Dispose of all contaminated materials as hazardous waste.[1]
-
-
Final Disposal :
Caption: Workflow for handling the chemical compound this compound.
Part 2: Radioactive Isotope Iridium-192 (Ir-192)
Iridium-192 is a radioactive isotope of iridium that emits both gamma and beta radiation. It is commonly used in industrial radiography and as a source for high-dose-rate (HDR) brachytherapy in cancer treatment.
Essential Safety Information
Radiation Hazard Ir-192 has a half-life of approximately 74 days and emits strong gamma and beta radiation.[7] Exposure to Ir-192 can cause significant radiation-induced health effects. All work with Ir-192 must adhere to the principles of ALARA (As Low As Reasonably Achievable).
Personal Protective Equipment (PPE) and Dosimetry A summary of required PPE and dosimetry for handling Ir-192 is provided below.
| Category | Specification |
| Eye Protection | Safety glasses are the minimum requirement.[7] |
| Hand Protection | Disposable gloves (e.g., nitrile).[7] |
| Body Protection | Laboratory coat.[7] |
| Shielding | 1.2 cm of lead shielding is required to significantly reduce gamma radiation. 2 mm of plastic will absorb all beta emissions.[7] |
| Dosimetry | Body and ring badges are required for monitoring radiation exposure.[7] |
| Monitoring | An operational radiation survey meter (e.g., a Geiger-Müller meter) must be present and used at all times.[7] |
First Aid Measures In case of a radiological incident, the primary goal is to secure the area and prevent further exposure.
| Incident Type | First Aid and Emergency Procedure |
| External Contamination | Remove contaminated clothing. Wash the affected skin area thoroughly with soap and water. |
| Internal Contamination | If ingested, seek immediate medical attention. |
| Spill or Source Breach | Evacuate the immediate area. Notify the institutional Radiation Safety Officer (RSO) immediately. Prevent the spread of contamination by restricting access to the area. |
Operational Plan: Handling and Experimental Protocol
Handling and Storage
-
Always use appropriate shielding (e.g., lead bricks) when handling or storing Ir-192 sources.[7]
-
Use tools such as tongs or forceps to handle sources and containers to maximize the distance between the user and the source.[7]
-
Minimize the time spent handling radioactive materials.
-
Keep a detailed inventory of all Ir-192 sources, including their receipt, use, and disposal.
Experimental Protocol: Calibration of an Ir-192 HDR Brachytherapy Source This protocol outlines the general steps for calibrating an Ir-192 source, a critical quality assurance procedure in a clinical setting.
-
Preparation and Safety Checks :
-
In-Air Measurement (Example Procedure) :
-
Set up the Farmer-type ionization chamber and the source at a precise, known distance (e.g., using a calibration jig).[8][10]
-
Use a remote afterloading system to move the Ir-192 source from its shielded container to the calibration position.
-
Measure the ionization produced by the source at several distances to correct for any environmental scatter.[8]
-
The ionization chamber must have an appropriate build-up cap to ensure charged particle equilibrium for the Ir-192 gamma rays.[11]
-
-
Calculation of Air Kerma Rate :
-
Use the measured ionization readings, along with the chamber's calibration factor and correction factors for temperature, pressure, and other variables, to calculate the reference air kerma rate (RAKR) of the source.[8]
-
-
Verification and Record Keeping :
-
Compare the measured RAKR with the value provided by the source manufacturer. Any significant discrepancies must be investigated.
-
Record all calibration data, including the date, personnel involved, equipment used, and final calculated source strength, in the appropriate logs.
-
Disposal Plan
The disposal of radioactive waste is strictly regulated.
-
Short-Term Storage for Decay :
-
Due to its 74-day half-life, Ir-192 waste can be stored in a shielded and secure location to allow for radioactive decay. After approximately 10 half-lives (about 2 years), the activity will be reduced to about 0.1% of its original level.
-
-
Waste Segregation and Labeling :
-
Final Disposal :
-
The primary method for disposing of sealed Ir-192 sources is to return them to the manufacturer or supplier.[13]
-
Alternatively, a licensed radioactive waste disposal service can be contracted to remove and dispose of the waste.[14]
-
Consult with your institution's Radiation Safety Officer for specific disposal procedures and to ensure compliance with all regulatory requirements.[14]
-
Caption: Workflow for handling the radioactive isotope Iridium-192.
References
- 1. This compound|1415340-63-4|MSDS [dcchemicals.com]
- 2. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of epigenetic reprogramming using MI192 HDAC inhibitor on enhancing the osteogenesis of human adipose-derived stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mtu.edu [mtu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. case.edu [case.edu]
- 8. Calibration of 192Ir high dose rate brachytherapy source using different calibration procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ir-192 Calibration in Air with Farmer Chamber for HDR Brachytherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. radiationdosimetry.org [radiationdosimetry.org]
- 11. Calibration of 192Ir high-dose-rate afterloading systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. radiationdosimetry.org [radiationdosimetry.org]
- 13. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 14. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
